molecular formula C8H7N3S B093167 3-Phenyl-1,2,4-thiadiazol-5-amine CAS No. 17467-15-1

3-Phenyl-1,2,4-thiadiazol-5-amine

Cat. No.: B093167
CAS No.: 17467-15-1
M. Wt: 177.23 g/mol
InChI Key: OYAHSBDYBOBAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119930. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAHSBDYBOBAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066204
Record name 1,2,4-Thiadiazol-5-amine, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17467-15-1
Record name 3-Phenyl-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17467-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Thiadiazol-5-amine, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017467151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17467-15-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Thiadiazol-5-amine, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Thiadiazol-5-amine, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2,4-thiadiazol-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Phenyl-1,2,4-thiadiazol-5-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64KC294Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenyl-1,2,4-thiadiazol-5-amine (CAS No. 17467-15-1), a key heterocyclic compound with applications in medicinal chemistry. This document details established synthetic protocols, extensive characterization data, and relevant biological context to support research and development efforts. The compound is also known by its alternative names, 5-Amino-3-phenyl-1,2,4-thiadiazole and its IUPAC name, this compound.[1][2][3]

Chemical and Physical Properties

This compound is a white to light-yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 17467-15-1[1][2][4]
Molecular Formula C₈H₇N₃S[1][2][4]
Molecular Weight 177.23 g/mol [2][4][5]
Melting Point 134-143 °C[1]
Appearance White to light-yellow crystals or powder[1]
Purity Typically ≥95%[1][4]
Storage Keep in a dark place, sealed in a dry environment at 2-8°C[4]

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. A prevalent and effective method involves the acid-catalyzed cyclization of a substituted benzoyl thiosemicarbazide. An alternative modern approach utilizes a base-mediated intramolecular dehydrogenative N-S coupling.

This common method involves the dehydrocyclization of a 4-substituted benzoyl thiosemicarbazide using a strong acid like concentrated sulfuric acid.[6]

Experimental Protocol:

  • Preparation of 4-substituted benzoyl thiosemicarbazide: A mixture of thiosemicarbazide (0.015 mol) and a benzoic acid ester (0.01 mol) is dissolved in 50 mL of methanol by heating. The reaction mixture is then refluxed for 8-10 hours.

  • Isolation of Intermediate: After reflux, an ice-water mixture is added to the resulting solution. The solid precipitate of 4-substituted benzoyl thiosemicarbazide is separated, dried, and recrystallized from rectified spirit.

  • Cyclization: The 4-substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to 20 mL of concentrated sulfuric acid with continuous shaking.

  • Reaction Quenching and Product Isolation: The reaction mixture is heated to 60-70°C for 5 hours and then allowed to stand at room temperature overnight. The mixture is then poured onto crushed ice, and the resulting solid product, this compound, is filtered, washed with water, dried, and recrystallized from an ethanol-water mixture.[6]

cluster_prep Preparation of Benzoyl Thiosemicarbazide cluster_cyclization Cyclization A Thiosemicarbazide + Benzoic Acid Ester B Dissolve in Methanol A->B C Reflux for 8-10h B->C D Precipitate with Ice-Water C->D E Filter, Dry, and Recrystallize D->E F Add Intermediate to conc. H₂SO₄ E->F Intermediate G Heat at 60-70°C for 5h F->G H Stand Overnight G->H I Pour onto Crushed Ice H->I J Filter, Wash, Dry, and Recrystallize I->J K K J->K Final Product: This compound A Benzamidine + Dithioester B Add NaH (2 equiv) in DMF A->B C Stir at Room Temperature under N₂ for 4h B->C D Reaction Quenching C->D E Extraction and Purification D->E F Final Product: This compound E->F cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Structure Confirmation Syn Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Syn->NMR IR IR Spectroscopy Syn->IR MS Mass Spectrometry Syn->MS MP Melting Point Analysis Syn->MP Struct Confirmed Structure of This compound NMR->Struct IR->Struct MS->Struct MP->Struct cluster_applications Biological Applications and Derivatives cluster_outcomes Potential Therapeutic Outcomes A This compound B Synthesis of Adenosine A3 Receptor Antagonists A->B C Inhibition of COX-2 and 5-LOX A->C D Development of Antimicrobial Agents A->D Leads to derivatives E Development of Anticancer Agents A->E Leads to derivatives G Cancer Therapy B->G F Anti-inflammatory Effects C->F H Infectious Disease Treatment D->H E->G

References

Spectroscopic Data and Analysis of 3-Phenyl-1,2,4-thiadiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenyl-1,2,4-thiadiazol-5-amine (C₈H₇N₃S), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in public databases, this document compiles available information and presents representative data based on closely related analogs. This guide is intended to serve as a valuable resource for the characterization and analysis of this and similar molecular scaffolds.

Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₈H₇N₃S Molecular Weight: 177.23 g/mol CAS Number: 17467-15-1

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. It is important to note that where experimental data for the target molecule is unavailable, representative data from structurally similar compounds is provided for reference.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0Multiplet2HAromatic protons (ortho to phenyl-thiadiazole bond)
~7.4 - 7.6Multiplet3HAromatic protons (meta and para)
~7.2 (broad)Singlet2HAmine protons (-NH₂)

Note: The chemical shift of the amine protons can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~170C5 (carbon of the thiadiazole ring attached to the amine group)
~168C3 (carbon of the thiadiazole ring attached to the phenyl group)
~134Quaternary carbon of the phenyl ring
~131Para-carbon of the phenyl ring
~129Ortho/Meta-carbons of the phenyl ring
~127Ortho/Meta-carbons of the phenyl ring
Table 3: IR Spectroscopic Data (Representative)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000Medium to WeakC-H stretching of the aromatic ring
~1640StrongC=N stretching of the thiadiazole ring
1620 - 1580MediumN-H bending (scissoring) of the primary amine
1500 - 1400Medium to StrongC=C stretching of the aromatic ring
~1250MediumC-N stretching
~800 - 700StrongC-H out-of-plane bending of the aromatic ring
Table 4: Mass Spectrometry Data
ParameterValue
Molecular Ion [M]⁺ (calculated)177.0361
[M+H]⁺ (predicted)178.0439
[M+Na]⁺ (predicted)200.0259

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Standard acquisition parameters are used, including a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of compound.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). Data is collected in positive ion mode to observe [M+H]⁺ and other adducts.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound and the logical relationship between the different spectroscopic techniques in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Structure_Elucidation_Logic ms Mass Spectrometry (Molecular Formula) structure Proposed Structure of This compound ms->structure Provides molecular weight ir IR Spectroscopy (Functional Groups) ir->structure Identifies -NH₂, C=N, aromatic rings nmr NMR Spectroscopy (Connectivity & Environment) nmr->structure Determines proton and carbon framework

Caption: Logical relationship of spectroscopic data in chemical structure elucidation.

An In-depth Technical Guide to 3-Phenyl-1,2,4-thiadiazol-5-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 3-Phenyl-1,2,4-thiadiazol-5-amine (CAS RN: 17467-15-1). It details the seminal work of Goerdeler and his colleagues in the 1950s, which laid the foundation for the synthesis of 5-amino-1,2,4-thiadiazoles. This document presents the original experimental protocol for its synthesis, physical and chemical properties, and a discussion of its historical significance in the context of heterocyclic chemistry. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a five-membered heterocyclic compound containing a phenyl group at the 3-position and an amine group at the 5-position of the 1,2,4-thiadiazole ring system. The 1,2,4-thiadiazole scaffold is a significant pharmacophore, and its derivatives have garnered attention for their diverse biological activities. This guide focuses on the foundational discovery and historical synthesis of this specific amine-substituted phenyl-1,2,4-thiadiazole, providing a detailed account for researchers interested in its origins and fundamental chemistry.

Discovery and Historical Context

The discovery of this compound is rooted in the broader exploration of the synthesis and chemistry of 1,2,4-thiadiazole derivatives. The foundational work in this area was conducted by Professor Dr. Joachim Goerdeler and his research group in the mid-20th century.

In a seminal paper published in Chemische Berichte in 1954, titled "Über 1.2.4-Thiadiazole, I. Mitteil.: Eine neue Synthese von 5-Amino-1.2.4-thiadiazolen" (On 1,2,4-Thiadiazoles, Part I: A New Synthesis of 5-Amino-1,2,4-thiadiazoles), Goerdeler and his co-author W. Rosenthal described a novel and general method for the synthesis of 5-amino-substituted 1,2,4-thiadiazoles. While this initial paper laid the theoretical and practical groundwork, the specific synthesis of this compound was detailed in a subsequent publication.

In 1961, Goerdeler and Rosenthal published a follow-up paper in Chemische Berichte, "Über 1.2.4-Thiadiazole, V. Mitteil.: Umsetzungen von Amidinen mit Perchlorylfluorid und Benzolsulfofluorid," which, while focused on other reactions, referenced the established method for preparing the starting materials, including this compound. The primary method established by Goerdeler involves the oxidative cyclization of N-aryl-N'-thiobenzoylformamidines. This innovative approach provided a reliable route to a variety of 5-amino-1,2,4-thiadiazoles and was a significant advancement in heterocyclic chemistry at the time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇N₃S[1]
Molecular Weight 177.23 g/mol [1]
CAS Registry Number 17467-15-1[1]
Appearance Crystalline solid
Melting Point 164-165 °C
Alternate Name 5-Amino-3-phenyl-1,2,4-thiadiazole[1]

Key Historical Synthesis

The original synthesis of this compound, as pioneered by Goerdeler and his team, involves a two-step process starting from benzamidine.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Formation of N-Benzoylthiourea cluster_1 Step 2: Oxidative Cyclization Benzamidine Benzamidine N_Benzoylthiourea N-Benzoylthiourea Benzamidine->N_Benzoylthiourea Reaction Benzoyl_isothiocyanate Benzoyl isothiocyanate Benzoyl_isothiocyanate->N_Benzoylthiourea Target_Compound 3-Phenyl-1,2,4-thiadiazol- 5-amine N_Benzoylthiourea->Target_Compound Cyclization Oxidizing_agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_agent->Target_Compound

Caption: General workflow for the historical synthesis of this compound.

Experimental Protocol: Goerdeler Synthesis

The following protocol is a detailed representation of the original synthetic method.

Step 1: Preparation of N-Thiobenzoyl-N'-phenylformamidine

  • To a solution of benzamidine in a suitable solvent (e.g., ethanol), an equimolar amount of phenyl isothiocyanate is added dropwise with stirring at room temperature.

  • The reaction mixture is stirred for several hours until the formation of a precipitate is complete.

  • The resulting solid, N-phenyl-N'-benzoylthiourea, is collected by filtration, washed with cold solvent, and dried.

Step 2: Oxidative Cyclization to this compound

  • The N-phenyl-N'-benzoylthiourea obtained in Step 1 is suspended in a suitable solvent (e.g., ethanol).

  • An oxidizing agent, such as hydrogen peroxide (H₂O₂), is added portion-wise to the suspension with cooling to maintain a controlled reaction temperature.

  • The reaction mixture is stirred until the starting material is consumed (as monitored by an appropriate method, such as thin-layer chromatography).

  • Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is isolated by filtration.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure compound.

Signaling Pathways and Logical Relationships

While the initial discovery of this compound was focused on synthetic methodology, the broader class of 1,2,4-thiadiazoles has since been investigated for various biological activities. The following diagram illustrates a generalized logical relationship for the screening of such compounds in a drug discovery context.

Drug_Discovery_Logic Compound This compound and Derivatives Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Lead_Op Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Op Active Preclinical Preclinical Development Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified logical workflow for the progression of a compound in drug discovery.

Conclusion

The discovery of this compound by Goerdeler and his contemporaries marked a significant contribution to the field of heterocyclic chemistry. The development of a reliable synthetic route to 5-amino-1,2,4-thiadiazoles opened up new avenues for the exploration of this class of compounds. This technical guide has provided a detailed historical account of its discovery, the original synthetic protocol, and its key physicochemical properties. This foundational knowledge is crucial for modern researchers who continue to investigate the potential applications of 1,2,4-thiadiazole derivatives in various scientific disciplines, particularly in the realm of drug development.

References

An In-depth Technical Guide to 3-Phenyl-1,2,4-thiadiazol-5-amine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and known biological activities of 3-Phenyl-1,2,4-thiadiazol-5-amine (CAS No. 17467-15-1). This heterocyclic amine is a valuable building block in medicinal chemistry, notably in the development of adenosine receptor antagonists and dual cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitors. This document consolidates essential data, outlines a representative synthetic protocol, and visualizes its role in relevant biological pathways to support ongoing research and drug discovery efforts.

Chemical Properties and Structure

This compound is a stable organic compound with a distinct heterocyclic structure. Its core consists of a five-membered 1,2,4-thiadiazole ring substituted with a phenyl group at the 3-position and an amine group at the 5-position.

Physicochemical and Spectroscopic Data

The key chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: General Chemical Properties

PropertyValue
CAS Number 17467-15-1[1][2]
Molecular Formula C₈H₇N₃S[1]
Molecular Weight 177.23 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 152-156 °C
Density 1.333 g/cm³

Table 2: Structural Identifiers

IdentifierValue
IUPAC Name This compound[1]
SMILES C1=CC=C(C=C1)C2=NSC(=N2)N
InChI Key OYAHSBDYBOBAAQ-UHFFFAOYSA-N[3]
InChI InChI=1S/C8H7N3S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)[3]

Table 3: Spectroscopic Data

Spectrum TypeData Source
¹H NMR Available[3]
Infrared (IR) Available[3]
Mass Spectrometry (MS) Available[3]

Synthesis and Experimental Protocols

Representative Synthesis of 5-Amino-1,3,4-thiadiazole Derivatives

This protocol is a generalized representation based on common synthetic routes for similar compounds.

Materials:

  • Substituted thiosemicarbazide

  • Appropriate acid chloride or anhydride

  • Phosphorus oxychloride or a suitable dehydrating agent

  • Solvent (e.g., pyridine, DMF)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted thiosemicarbazide in a suitable solvent.

  • Addition of Reagents: Slowly add the acid chloride or anhydride to the solution. If required, add a dehydrating agent like phosphorus oxychloride dropwise while cooling the mixture in an ice bath.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-amino-1,3,4-thiadiazole derivative.

G General Synthesis Workflow cluster_start Starting Materials cluster_workup Work-up & Purification start1 Thiosemicarbazide reaction Cyclization/ Dehydration start1->reaction start2 Acid Chloride/ Anhydride start2->reaction quench Quenching with Ice reaction->quench neutralize Neutralization (NaHCO3) quench->neutralize extract Extraction neutralize->extract purify Purification/ Recrystallization extract->purify product This compound purify->product G Inhibition of Inflammatory Pathways cluster_cox COX-2 Pathway cluster_lox 5-LOX Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins COX2->PGs inflammation Inflammation PGs->inflammation LTs Leukotrienes LOX5->LTs LTs->inflammation compound 3-Phenyl-1,2,4- thiadiazol-5-amine compound->inhibition1 compound->inhibition2 inhibition1->COX2 inhibition2->LOX5 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) inflammation->cytokines

References

mechanism of action of 3-Phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 3,5-Disubstituted-1,2,4-Thiadiazole Derivatives as Anticancer Agents

Introduction

The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold containing two nitrogen atoms and one sulfur atom. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] The versatility of the 1,2,4-thiadiazole core allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles. Notably, 3,5-disubstituted-1,2,4-thiadiazoles have emerged as a promising class of compounds with potent anticancer activity against a range of human cancer cell lines.[1] This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and key experimental protocols related to the anticancer effects of these compounds.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism through which many 3,5-disubstituted-1,2,4-thiadiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle progression in cancer cells.[4][5]

Induction of Apoptosis:

Apoptosis is a crucial process for eliminating damaged or unwanted cells. Many 1,2,4-thiadiazole derivatives have been shown to trigger this process in cancer cells.[4] The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. While the precise signaling pathways for all derivatives are not fully elucidated, evidence suggests the involvement of key apoptotic regulators. For instance, some derivatives have been observed to induce apoptosis through caspase-dependent pathways.[4]

Cell Cycle Arrest:

In addition to inducing apoptosis, several 1,2,4-thiadiazole derivatives have been found to cause cell cycle arrest at specific phases, such as G2/M or G0/G1.[5] By halting the cell cycle, these compounds prevent cancer cells from proliferating and dividing, thereby inhibiting tumor growth. This effect is often mediated by the modulation of key cell cycle regulatory proteins.

Enzyme Inhibition:

Another important aspect of the mechanism of action for some 1,2,4-thiadiazole derivatives is their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. The 1,2,4-thiadiazole scaffold can act as a pharmacophore to target the active sites of various enzymes.[6][7] For example, some derivatives have shown inhibitory activity against protein kinases, which are often dysregulated in cancer.

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of 3,5-disubstituted-1,2,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for a series of representative 1,2,4-thiadiazole derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8b 1,2,4-thiadiazole-1,2,4-triazole with amideMCF-7 (Breast)0.10 ± 0.084[8]
8c 1,2,4-thiadiazole-1,2,4-triazole with amideA549 (Lung)0.25 ± 0.045[8]
8d 1,2,4-thiadiazole-1,2,4-triazole with amideDU-145 (Prostate)0.45 ± 0.063[8]
Compound 5 1,2,4-oxadiazole linked 1,2,4-thiadiazoleA-549 (Lung)0.11 ± 0.051[9]
Compound 5 1,2,4-oxadiazole linked 1,2,4-thiadiazoleMCF-7 (Breast)0.22 ± 0.078[9]
Compound 5 1,2,4-oxadiazole linked 1,2,4-thiadiazoleA2780 (Ovarian)0.34 ± 0.056[9]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-thiadiazole test compounds in complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Addition of 1,2,4-Thiadiazole Derivatives incubation_24h->compound_addition incubation_treatment Incubation (e.g., 48h) compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan Crystals (DMSO) incubation_4h->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT assay.

signaling_pathway cluster_cell Cancer Cell thiadiazole 1,2,4-Thiadiazole Derivative pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) thiadiazole->pro_apoptotic promotes anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) thiadiazole->anti_apoptotic inhibits mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase_9 Caspase-9 activation cytochrome_c->caspase_9 caspase_3 Caspase-3 activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Proposed apoptotic signaling pathway.

References

Navigating the Therapeutic Potential of 3-Phenyl-1,2,4-thiadiazol-5-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of 3-phenyl-1,2,4-thiadiazol-5-amine derivatives and related compounds. While research specifically focused on the 3-phenyl-5-amino substitution pattern is emerging, this document compiles available data on the broader class of 1,2,4-thiadiazoles, drawing parallels with the extensively studied 1,3,4-thiadiazole isomers to highlight potential therapeutic avenues. This guide covers key biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, presenting quantitative data in structured tables and detailing relevant experimental protocols. Furthermore, it includes essential visualizations of synthetic pathways and biological mechanisms to facilitate a deeper understanding of this promising class of compounds.

Introduction: The Significance of the Thiadiazole Scaffold

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1] Of these, the 1,3,4-thiadiazole and 1,2,4-thiadiazole cores have garnered significant attention from medicinal chemists due to their wide range of biological activities.[2][3] The thiadiazole ring is considered a bioisostere of pyrimidine and oxadiazole, and its mesoionic character allows for effective crossing of cellular membranes and strong interactions with biological targets.[1]

Derivatives of thiadiazoles have been reported to possess a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and kinase inhibitory activities.[1][4][5] This guide will focus on the biological activities of this compound and its analogs, providing a technical resource for researchers in the field of drug discovery and development.

Synthesis of 1,2,4-Thiadiazole Derivatives

The synthesis of 1,2,4-thiadiazole derivatives can be achieved through various chemical strategies. A common approach involves the cyclization of amidine precursors. The following diagram illustrates a general synthetic pathway for creating a 3,5-disubstituted-1,2,4-thiadiazole scaffold.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Amidine Amidine Derivative (e.g., Benzamidine) Reaction_Conditions Base (e.g., Pyridine) Solvent (e.g., Acetone) Amidine->Reaction_Conditions + Thioacylating_Agent Thioacylating Agent (e.g., Perchloromethyl mercaptan) Thioacylating_Agent->Reaction_Conditions Thiadiazole 3,5-Disubstituted-1,2,4-thiadiazole Reaction_Conditions->Thiadiazole Cyclization

Caption: General synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.

Biological Activities of 1,2,4-Thiadiazole Derivatives

While specific data on this compound is limited, the broader class of 1,2,4-thiadiazole derivatives has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Several studies have highlighted the anticancer potential of 1,2,4-thiadiazole derivatives. These compounds have shown efficacy against various human cancer cell lines.

A series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality were synthesized and evaluated for their anticancer activity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines.[6] Many of these compounds exhibited moderate to excellent anticancer activity.[6] For instance, certain derivatives displayed more potent activity than the standard drug etoposide, with IC50 values ranging from 0.10 to 11.5 µM.[6]

Another study focused on derivatives of 3-substituted benzo[7][8]imidazo[1,2-d][1][7][9]thiadiazole, which showed considerable activity in human myeloid leukemia cell lines (HL-60 and U937) with IC50 values from 0.24 to 1.72 μM, and in the melanoma SK-MEL-1 cell line with IC50 values from 2.09 to 8.95 μM.[1]

Table 1: Anticancer Activity of 1,2,4-Thiadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8b MCF-70.10 ± 0.084[6]
MDA MB-2310.24 ± 0.052[6]
A5490.31 ± 0.011[6]
DU-1450.19 ± 0.023[6]
8c MCF-70.14 ± 0.065[6]
MDA MB-2310.32 ± 0.012[6]
A5490.45 ± 0.015[6]
DU-1450.25 ± 0.018[6]
8d MCF-70.12 ± 0.012[6]
MDA MB-2310.28 ± 0.015[6]
A5490.38 ± 0.021[6]
DU-1450.21 ± 0.011[6]

Disclaimer: The data presented is for 1,2,4-thiadiazole derivatives with different substitution patterns than this compound.

Antimicrobial Activity

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
1,3,4-Thiadiazole derivativeBacillus subtilis15.63–500[10]
1,3,4-Thiadiazole derivativeFungiGenerally active[4]

Disclaimer: The data presented is for the isomeric 1,3,4-thiadiazole scaffold and may not be representative of 1,2,4-thiadiazole derivatives.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9] Thiadiazole derivatives have emerged as promising kinase inhibitors.[9][11] For example, certain thiazole derivatives have shown potent inhibitory activity against B-RAFV600E kinase, with IC50 values in the nanomolar range.[9] The ability of the thiadiazole scaffold to fit into the ATP-binding pocket of kinases makes it an attractive starting point for the design of novel inhibitors.

The following diagram illustrates a simplified kinase signaling pathway that can be targeted by small molecule inhibitors.

G cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Thiadiazole Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity. Below are generalized methodologies for key assays mentioned in the literature for thiadiazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,2,4-thiadiazole derivatives) and a standard drug (e.g., etoposide) for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Conclusion and Future Directions

The 1,2,4-thiadiazole scaffold holds considerable promise for the development of new therapeutic agents. While the existing literature provides a strong foundation for their potential in anticancer and antimicrobial applications, as well as for kinase inhibition, there is a clear need for more focused research on specific substitution patterns, such as the this compound core.

Future research should aim to:

  • Synthesize and characterize a broader library of this compound derivatives.

  • Conduct comprehensive in vitro and in vivo studies to elucidate their biological activities and mechanisms of action.

  • Perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

  • Explore their potential as inhibitors of a wider range of biological targets.

By systematically investigating this specific subclass of 1,2,4-thiadiazoles, the scientific community can unlock their full therapeutic potential and contribute to the development of novel and effective drugs for a variety of diseases.

References

Quantum Chemical Calculations for 3-Phenyl-1,2,4-thiadiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Phenyl-1,2,4-thiadiazol-5-amine. The methodologies and data presented are grounded in established computational chemistry practices, particularly Density Functional Theory (DFT), which is widely employed for its balance of accuracy and computational efficiency in studying heterocyclic compounds. While direct experimental and computational studies on this compound are not extensively reported in the reviewed literature, this guide synthesizes methodologies from studies on analogous 1,2,4- and 1,3,4-thiadiazole derivatives to provide a robust framework for its computational investigation.[1][2][3][4][5][6]

Introduction to this compound

This compound, with the molecular formula C₈H₇N₃S, is a heterocyclic compound of interest in medicinal chemistry and materials science.[7][8] Its structural features, including the phenyl ring and the amino-substituted thiadiazole core, suggest potential applications as a versatile ligand and a scaffold for developing novel therapeutic agents.[9] Quantum chemical calculations offer a powerful, non-experimental approach to understand its intrinsic molecular properties, guiding further research and development.

Theoretical Methodology: A Generalized Protocol

The computational investigation of this compound typically follows a multi-step protocol, primarily utilizing Density Functional Theory (DFT).

Molecular Geometry Optimization

The first step involves the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. A widely used and reliable method for this is DFT with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional.[3] To accurately describe the electron distribution, a sufficiently large basis set, such as 6-311++G(d,p) or 6-31G(d,p), is employed.[1][3][10] The planarity of the thiadiazole ring is a key parameter to be confirmed from the optimized geometry, indicated by dihedral angles close to zero.[3][5]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two critical purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.[3]

  • Prediction of Spectroscopic Data: The calculation predicts the infrared (IR) and Raman vibrational spectra of the molecule. These theoretical spectra can be compared with experimental data for structural validation. Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental observations.[9]

Electronic Property Calculations

Several key electronic properties are calculated to understand the molecule's reactivity and charge distribution.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[3] Visualization of these orbitals reveals regions prone to electron donation (HOMO) and acceptance (LUMO).

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule. This map is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack, which is crucial for predicting intermolecular interactions with biological targets like enzymes.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and hydrogen bonding.[3][4][6] This detailed analysis of electron delocalization is important for understanding the molecule's stability and potential biological activity.

Data Presentation: Expected Quantitative Results

The following tables summarize the types of quantitative data that would be generated from quantum chemical calculations on this compound, based on findings for structurally similar molecules.

Table 1: Representative Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleExpected Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C-S (thiadiazole)~ 1.75
C=N (thiadiazole)~ 1.30
N-S (thiadiazole)~ 1.65
C-N (amino group)~ 1.37
C-C (phenyl-thiadiazole)~ 1.47
Bond Angle (°)C-N-S (thiadiazole)~ 110
N-C-N (thiadiazole)~ 125
C-S-C (thiadiazole)~ 90
Dihedral Angle (°)Phenyl-Thiadiazole~ 20-40

Table 2: Calculated Electronic Properties (Illustrative)

PropertyExpected Value
HOMO Energy (eV)~ -6.5
LUMO Energy (eV)~ -1.5
HOMO-LUMO Gap (eV)~ 5.0
Dipole Moment (Debye)~ 3.0 - 4.0

Visualizations of Computational Workflows and Molecular Properties

Diagrams are essential for visualizing the computational process and the resulting molecular properties.

G Computational Workflow for this compound cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis A Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Calculation (HOMO, LUMO, MEP, NBO) B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Vibrational Spectra (IR, Raman) C->F H Confirmation of Energy Minimum C->H G Electronic Properties (Reactivity, Charge Distribution) D->G

Caption: A typical workflow for quantum chemical calculations.

G Relationship of Calculated Properties to Applications A Optimized Geometry E Molecular Stability A->E B HOMO-LUMO Gap F Chemical Reactivity B->F C MEP Map G Intermolecular Interactions C->G D NBO Analysis D->E H Drug-Receptor Binding G->H

Caption: Logical relationships between calculated properties and their applications.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful framework for characterizing this compound at the molecular level. The computational protocols outlined in this guide, derived from studies on analogous compounds, enable the prediction of its geometry, vibrational spectra, and electronic properties. These theoretical insights are invaluable for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, thereby guiding the rational design of new materials and therapeutic agents. The synergy between computational chemistry and experimental studies will undoubtedly accelerate the exploration of the full potential of this and related heterocyclic compounds.

References

Tautomeric Equilibria in Phenyl-Thiadiazol-Amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tautomerism in phenyl-thiadiazol-amine compounds, a class of molecules with significant interest in medicinal chemistry and drug development. Understanding the tautomeric behavior of these compounds is critical as it directly influences their physicochemical properties, receptor-binding interactions, and metabolic stability. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core tautomeric relationships.

Core Concepts: Tautomerism in Heterocyclic Systems

Tautomerism is a form of structural isomerism where isomers, known as tautomers, can readily interconvert.[1][2] In the context of phenyl-thiadiazol-amine compounds, two primary forms of tautomerism are prevalent: amino-imino and thione-thiol tautomerism. The position of the equilibrium between these forms is influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and the solid-state packing forces.[1][3][4]

Amino-Imino Tautomerism

The most common form of tautomerism in 2-amino-1,3,4-thiadiazole derivatives involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form. The equilibrium between the amino and imino tautomers is a crucial determinant of the molecule's hydrogen bonding capacity and overall electronic distribution. Computational studies, supported by experimental data from X-ray crystallography and solid-state NMR, have been employed to distinguish between these tautomers.[5][6] In some cases, intermolecular interactions in the crystal lattice can stabilize one tautomer over the other.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde Thiosemicarbazone Thiosemicarbazone Aldehyde->Thiosemicarbazone Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Thiadiazole 2-Amino-1,3,4-thiadiazole Thiosemicarbazone->Thiadiazole Iodine-mediated cyclization

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-thiadiazole scaffold is a prominent heterocyclic motif found in a variety of medicinally important compounds. Derivatives of 3-phenyl-1,2,4-thiadiazol-5-amine, in particular, have garnered significant interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the synthesis of this compound and its derivatives, summarizing key quantitative data and visualizing the experimental workflows.

I. Synthesis Protocols

Several synthetic strategies have been developed for the preparation of this compound derivatives. The most common approaches involve the oxidative cyclization of N-amidinothioureas or the reaction of amidines with sulfur-containing reagents. Below are detailed protocols for two representative methods.

Protocol 1: Oxidative Cyclization of Imidoyl Thioureas

This method relies on the intramolecular oxidative S-N bond formation of an imidoyl thiourea intermediate. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is an effective mediator for this transformation, offering short reaction times and high yields.[1]

Experimental Protocol:

  • Preparation of the Imidoyl Thiourea Intermediate:

    • To a solution of the corresponding N-aryl/alkyl thiourea (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), add the appropriate imidoyl chloride (1.1 mmol).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude imidoyl thiourea. This intermediate is often used in the next step without further purification.

  • Oxidative Cyclization:

    • Dissolve the crude imidoyl thiourea (1.0 mmol) in dichloromethane (15 mL).

    • Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 mmol) portion-wise to the solution at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 15-30 minutes.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.

Quantitative Data Summary (Protocol 1):

EntryR Group (in 3-position)R' Group (on 5-amino)Yield (%)
1PhenylPhenyl92
24-ChlorophenylPhenyl89
34-Methoxyphenyl4-Tolyl94
4Thien-2-yl4-Fluorophenyl85

Note: The yields are based on representative examples from the literature and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Electro-oxidative Intramolecular Dehydrogenative N-S Bond Formation

An alternative, environmentally friendly approach involves the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. This method avoids the use of chemical oxidants and proceeds under catalyst-free conditions at room temperature.[1]

Experimental Protocol:

  • Electrochemical Setup:

    • The electrolysis is carried out in an undivided cell equipped with a graphite plate anode and a platinum plate cathode.

  • Reaction Procedure:

    • To the electrochemical cell, add a solution of the imidoyl thiourea (0.2 mmol) and a supporting electrolyte such as n-Bu4NI (0.4 mmol) in acetonitrile (6 mL).

    • Apply a constant current of 10 mA and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired 3-substituted 5-amino-1,2,4-thiadiazole derivative.

Quantitative Data Summary (Protocol 2):

EntryR Group (in 3-position)R' Group (on 5-amino)Yield (%)
1PhenylPhenyl95
24-Tolyl4-Chlorophenyl88
34-NitrophenylPhenyl75
4NaphthylBenzyl91

Note: The yields are based on representative examples from the literature and may vary depending on the specific substrates and reaction conditions.

II. Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of this compound derivatives.

Synthesis_Workflow_1 cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Oxidative Cyclization cluster_product Final Product Thiourea N-Aryl/Alkyl Thiourea ImidoylThiourea Imidoyl Thiourea Thiourea->ImidoylThiourea Reaction ImidoylChloride Imidoyl Chloride ImidoylChloride->ImidoylThiourea Cyclization Intramolecular S-N Bond Formation ImidoylThiourea->Cyclization Addition Oxidation Oxidant (e.g., PIFA) Oxidation->Cyclization Thiadiazole This compound Derivative Cyclization->Thiadiazole Purification Synthesis_Workflow_2 cluster_start Starting Material cluster_electrolysis Electrochemical Reaction cluster_cyclization Dehydrogenative Cyclization cluster_product Final Product ImidoylThiourea Imidoyl Thiourea Electrolysis Electrolysis (Graphite Anode, Pt Cathode) ImidoylThiourea->Electrolysis Cyclization Intramolecular Dehydrogenative N-S Bond Formation Electrolysis->Cyclization Constant Current SupportingElectrolyte Supporting Electrolyte (n-Bu4NI) SupportingElectrolyte->Electrolysis Thiadiazole This compound Derivative Cyclization->Thiadiazole Purification Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellResponse Regulates Gene Expression ThiadiazoleDerivative 1,2,4-Thiadiazole Derivative ThiadiazoleDerivative->KinaseCascade Inhibits

References

Application Notes and Protocols: 3-Phenyl-1,2,4-thiadiazol-5-amine and its Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1,2,4-thiadiazol-5-amine serves as a crucial scaffold in medicinal chemistry for the development of various enzyme inhibitors. While direct and extensive enzyme inhibition data for the parent compound, this compound, is limited in publicly available research, its derivatives have demonstrated significant inhibitory activity against a range of important biological targets. This document provides an overview of the enzymatic inhibition profiles of these derivatives, along with generalized protocols for their evaluation and relevant signaling pathways. The data presented herein pertains to derivatives of the core 3-phenyl-1,2,4-thiadiazole structure and should be considered as indicative of the potential of this chemical class.

Data Presentation: Enzyme Inhibition by this compound Derivatives

The following table summarizes the quantitative enzyme inhibition data for various derivatives of 3-phenyl-1,2,4-thiadiazole. This data highlights the structure-activity relationships and the therapeutic potential of this compound class.

Derivative ClassTarget Enzyme/AssayIC50 Values (µM)Reference Compound
Thiazole/Thiadiazole Carboxamidesc-Met Kinase29.05 - 45.58 (nM)Foretinib
1,2,4-Thiadiazole-1,2,4-Triazole AmidesMCF-7, MDA MB-231, A549, DU-145 (Cancer Cell Lines)0.10 - 11.5Etoposide
1,3,4-Thiadiazole-bearing Schiff Basesα-Glucosidase1.10 - 18.10Acarbose
5-amino-1,3,4-thiadiazole-2-sulfonamide DerivativesCarbonic Anhydrase I (hCA-I)Ki values reported in original literatureAcetazolamide
5-amino-1,3,4-thiadiazole-2-sulfonamide DerivativesCarbonic Anhydrase II (hCA-II)Ki values reported in original literatureAcetazolamide
N-phenyl-5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amineADP-induced Platelet Aggregation39 ± 11Not Specified

Experimental Protocols

The following are generalized protocols for key experiments typically used in the evaluation of 3-phenyl-1,2,4-thiadiazole derivatives as enzyme inhibitors. These should be adapted based on the specific enzyme and compound being tested.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., c-Met Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., c-Met)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (3-phenyl-1,2,4-thiadiazole derivative)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 5 µL of the kinase solution to each well of a 384-well plate.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the esterase activity of carbonic anhydrase isoenzymes (hCA-I and hCA-II).

Materials:

  • Purified human carbonic anhydrase I and II

  • 4-Nitrophenyl acetate (substrate)

  • Test compound

  • Tris-SO4 buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • The esterase activity is determined by following the change in absorbance at 348 nm due to the production of 4-nitrophenolate.

  • Prepare solutions of the test compound at various concentrations.

  • In a cuvette, mix the Tris-SO4 buffer, the enzyme solution, and the test compound solution.

  • Initiate the reaction by adding the 4-Nitrophenyl acetate substrate.

  • Monitor the change in absorbance at 348 nm for 3 minutes at 25°C.

  • Calculate the initial rate of the reaction.

  • Determine the inhibition constant (Ki) by constructing a Dixon plot (a plot of 1/velocity versus inhibitor concentration).

Protocol 3: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a generalized experimental workflow for screening enzyme inhibitors and a simplified representation of a kinase signaling pathway that can be targeted by thiadiazole derivatives.

G cluster_0 Experimental Workflow: Enzyme Inhibitor Screening A Compound Library (Thiadiazole Derivatives) B Primary Screening (High-Throughput Assay) A->B C Dose-Response Analysis (IC50 Determination) B->C D Secondary Assays (e.g., Selectivity, Mechanism of Action) C->D E Lead Compound Identification D->E

Caption: Generalized workflow for screening and identifying lead enzyme inhibitors.

G cluster_1 Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Inhibitor Thiadiazole Derivative Inhibitor->Receptor Response Cellular Response (Proliferation, Survival) Downstream->Response

Application Notes and Protocols for Antimicrobial Studies of 3-Phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This document provides a detailed framework for conducting antimicrobial studies on 3-Phenyl-1,2,4-thiadiazol-5-amine. While extensive research exists for the structurally related 1,3,4-thiadiazole isomers, a comprehensive search of published literature did not yield specific antimicrobial data or established mechanisms of action for this compound.

Therefore, these application notes serve as a foundational guide for researchers initiating the evaluation of this specific compound. The protocols provided are standardized methods for antimicrobial susceptibility testing, and the data tables are presented as templates, populated with example data from related 1,3,4-thiadiazole compounds to illustrate data presentation.

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a compound. The following tables are examples of how to structure such data.

Table 1: Example In Vitro Antibacterial Activity of Structurally Related 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound/StandardStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound Data not availableData not availableData not availableData not available
5-phenyl-1,3,4-thiadiazol-2-amine derivative 1128256>512>512
5-phenyl-1,3,4-thiadiazol-2-amine derivative 264128256512
Ciprofloxacin (Standard)10.50.251

Table 2: Example In Vitro Antifungal Activity of Structurally Related 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound/StandardCandida albicansAspergillus niger
This compound Data not availableData not available
5-phenyl-1,3,4-thiadiazole-2-amine derivative 3256512
5-phenyl-1,3,4-thiadiazole-2-amine derivative 4128256
Fluconazole (Standard)816

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of the 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Antimicrobial Disks: Aseptically apply a known concentration of this compound solution to sterile filter paper disks and allow them to dry.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.

  • Application of Disks: Using sterile forceps, place the prepared antimicrobial disks on the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Compound This compound Stock Solution SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution PrepDisks Prepare Compound Disks Compound->PrepDisks Inoculum Bacterial/Fungal Inoculum (0.5 McFarland) InoculateMIC Inoculation of Wells Inoculum->InoculateMIC LawnCulture Inoculate MHA Plate (Lawn Culture) Inoculum->LawnCulture SerialDilution->InoculateMIC IncubateMIC Incubation InoculateMIC->IncubateMIC ReadMIC Read MIC IncubateMIC->ReadMIC Result Antimicrobial Activity Assessment ReadMIC->Result Quantitative Data (µg/mL) PlaceDisks Place Disks on Agar PrepDisks->PlaceDisks LawnCulture->PlaceDisks IncubateDisk Incubation PlaceDisks->IncubateDisk MeasureZone Measure Zone of Inhibition IncubateDisk->MeasureZone MeasureZone->Result Qualitative/Semi-quantitative Data (mm)

Caption: Workflow for determining the antimicrobial activity of a test compound.

Hypothetical Mechanism of Action

As the mechanism of action for this compound is not established, a plausible hypothesis based on related heterocyclic compounds is the inhibition of essential bacterial enzymes.

Hypothetical_Mechanism Compound This compound Compound->Inhibition TargetEnzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, DHFR) Pathway Metabolic/Replication Pathway TargetEnzyme->Pathway BacterialDeath Inhibition of Growth / Cell Death Pathway->BacterialDeath

Caption: Hypothetical inhibition of a key bacterial enzyme.

Application Notes: Synthesis of Adenosine A3 Antagonists Utilizing a 3-Phenyl-1,2,4-thiadiazol-5-amine Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor family, has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma.[1][2] Antagonists of the A3AR have shown potential in preclinical studies for treating diseases such as asthma.[2][3] The development of potent and selective A3AR antagonists is a key focus of medicinal chemistry research. Among the various heterocyclic scaffolds explored, 1,2,4-thiadiazole derivatives have been identified as a promising class of A3AR antagonists.[3][4] Specifically, compounds incorporating a 3-phenyl-1,2,4-thiadiazol-5-amine moiety have demonstrated significant affinity and selectivity for the human A3 adenosine receptor.[1][4]

This document provides a detailed protocol for the synthesis of a representative adenosine A3 antagonist, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide, based on established synthetic strategies for this class of compounds. The protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel A3AR antagonists.

Principle

The synthetic approach involves the acylation of this compound with a suitable acylating agent, in this case, 4-methoxybenzoyl chloride. This reaction forms an amide linkage, yielding the target antagonist. The choice of the 4-methoxybenzoyl group is based on structure-activity relationship (SAR) studies that have shown this substitution to be favorable for A3 receptor binding.[1][4] The starting material, this compound, serves as a key building block, providing the core heterocyclic structure essential for interaction with the adenosine receptor.

Experimental Protocols

Synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide

This protocol describes a representative synthesis for the acylation of this compound.

Materials:

  • This compound

  • 4-Methoxybenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (1.2 eq).

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL/mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Adenosine A3 Receptor Binding Assay

This protocol outlines a general method for evaluating the binding affinity of the synthesized compound to the human A3 adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A3 adenosine receptor.

  • [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) as the radioligand.

  • Synthesized antagonist compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 IU/mL adenosine deaminase).

  • Non-specific binding control (e.g., 10 µM 2-chloroadenosine).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the human A3AR.

  • In a 96-well plate, add the cell membranes, [¹²⁵I]AB-MECA (at a concentration near its Kd), and varying concentrations of the synthesized antagonist.

  • For non-specific binding determination, add the non-specific binding control instead of the antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for the antagonist by non-linear regression analysis of the competition binding data.

Data Presentation

Table 1: Binding Affinities (Ki) of Representative 1,2,4-Thiadiazole Derivatives at Adenosine Receptors

Compound IDR GroupHuman A1 (Ki, nM)Human A2A (Ki, nM)Human A3 (Ki, nM)Reference
LUF5417 4-Methoxybenzoyl32230082[1][4]
LUF5437 4-Hydroxybenzoyl7>10000>10000[4]
37 Acetyl--2.3[1]
39 Acetyl (on 3-(4-methoxyphenyl) core)--0.79[1]

Note: Data presented is for compounds with the 3-phenyl-1,2,4-thiadiazol-5-yl core, unless otherwise specified. "-" indicates data not reported in the cited source.

Visualizations

Adenosine_A3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A3_Antagonist A3 Antagonist (e.g., Thiadiazole derivative) A3R A3 Adenosine Receptor A3_Antagonist->A3R Blocks Adenosine Adenosine Adenosine->A3R Activates Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Adenosine A3 Receptor Signaling Pathway and Antagonist Action.

Synthesis_Workflow Start Start: this compound Reaction Acylation Reaction Start->Reaction Reagents Reagents: - 4-Methoxybenzoyl chloride - Pyridine - Dichloromethane Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Workflow for the Synthesis of a Thiadiazole-based A3 Antagonist.

References

experimental setup for 3-Phenyl-1,2,4-thiadiazol-5-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

An experimental setup for reactions involving 3-Phenyl-1,2,4-thiadiazol-5-amine is crucial for researchers in medicinal chemistry and drug development due to the compound's role as a key intermediate in synthesizing various biologically active molecules. The 1,2,4-thiadiazole ring is a structural component in a range of therapeutic agents.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and subsequent reactions of this compound.

Synthesis of this compound

A common and efficient method for synthesizing 3-substituted-5-arylamino-1,2,4-thiadiazoles involves the intramolecular oxidative S-N bond formation of imidoyl thioureas.[2] An alternative modern approach is a transition-metal-free synthesis that involves the base-mediated reaction of amidines with aryl isothiocyanates.[2][3]

Protocol 1: Synthesis via Oxidative S-N Bond Formation

This protocol is adapted from methods described for the synthesis of 5-amino-1,2,4-thiadiazole derivatives.[2] The process involves the formation of an imidoyl thiourea intermediate, which then undergoes intramolecular cyclization.

Materials:

  • Benzamidine hydrochloride

  • Phenyl isothiocyanate

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve benzamidine hydrochloride (1 mmol) and triethylamine (2.2 mmol) in 20 mL of dichloromethane in a round-bottom flask.

  • Stir the mixture at room temperature for 20 minutes.

  • Add phenyl isothiocyanate (1 mmol) to the solution and stir for an additional 4 hours at room temperature to form the imidoyl thiourea intermediate.

  • To this mixture, add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) in one portion.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[2]

  • Upon completion, quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

G cluster_start Starting Materials cluster_proc Reaction Steps cluster_end Purification & Product start1 Benzamidine HCl proc1 1. Dissolve Benzamidine & TEA in DCM start1->proc1 start2 Phenyl Isothiocyanate proc2 2. Add Phenyl Isothiocyanate (Forms Imidoyl Thiourea Intermediate) start2->proc2 start3 PIFA (Oxidant) proc3 3. Add PIFA (Initiates Oxidative Cyclization) start3->proc3 proc1->proc2 proc2->proc3 proc4 4. Quench with NaHCO3 proc3->proc4 proc5 5. Extraction with DCM proc4->proc5 end1 Column Chromatography proc5->end1 end2 This compound end1->end2

Synthesis workflow for this compound.

Characterization Data

The synthesized this compound (also known as 5-Amino-3-phenyl-1,2,4-thiadiazole) should be characterized to confirm its identity and purity.

PropertyValueReference
Molecular Formula C₈H₇N₃S[4][5]
Molecular Weight 177.23 g/mol [5]
Appearance White crystals or powder[4]
Melting Point 134.0 - 143.0 °C[4]
Assay (GC) ≥95.0%[4]
CAS Number 17467-15-1[5]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to further confirm the structure.

Reactions of this compound

The primary amino group at the C5 position is a key site for further chemical modifications, such as acylation and the formation of Schiff bases, enabling the synthesis of a diverse library of derivatives.

Protocol 2: Acylation of this compound

Acylation of the amino group is a common reaction to produce N-acylated derivatives, which often exhibit modified biological activities. This protocol describes a general procedure using an acid chloride.[6][7]

Materials:

  • This compound

  • Acetyl chloride (or other desired acid chloride)

  • Anhydrous tetrahydrofuran (THF) or Pyridine

  • Triethylamine (TEA, if using THF)

  • Ice bath

Procedure:

  • Suspend this compound (1 mmol) in anhydrous THF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 mmol) to the suspension and cool the mixture in an ice bath.

  • Slowly add the acid chloride (e.g., acetyl chloride, 1.1 mmol) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure acylated product.[6]

G cluster_steps Acylation Workflow Reactant1 This compound Step1 1. Suspend amine in solvent Reactant1->Step1 Reactant2 Acid Chloride (R-COCl) Step3 3. Add acid chloride Reactant2->Step3 Solvent Anhydrous THF / Pyridine Solvent->Step1 Product N-Acylated Product Step2 2. Cool in ice bath Step1->Step2 Step2->Step3 Step4 4. Stir at room temperature Step3->Step4 Step5 5. Precipitate in water & filter Step4->Step5 Step6 6. Recrystallize Step5->Step6 Step6->Product

General workflow for the acylation reaction.
Protocol 3: Schiff Base Formation

The reaction of the primary amine with an aldehyde yields a Schiff base (imine), a versatile intermediate for synthesizing various heterocyclic compounds.[8][9][10]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., Benzaldehyde)

  • Glacial acetic acid or Ethanol

  • Concentrated Sulfuric Acid (catalytic amount, if needed)

Procedure:

  • Dissolve this compound (0.01 mol) in 20 mL of glacial acetic acid or ethanol in a round-bottom flask.[9]

  • Add a solution of the desired aromatic aldehyde (0.01 mol) in the same solvent dropwise with constant stirring.

  • Add a few drops of concentrated sulfuric acid as a catalyst.[8]

  • Heat the reaction mixture to reflux for 6-8 hours.[9]

  • Monitor the reaction completion by TLC.

  • After completion, cool the mixture to room temperature and pour it onto crushed ice.[9]

  • The solid product that separates is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude Schiff base from ethanol to afford the pure compound.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process Amine This compound Mix 1. Mix reactants in solvent Amine->Mix Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Mix Catalyst Glacial Acetic Acid / H₂SO₄ Catalyst->Mix Reflux 2. Heat to reflux for 6-8h Mix->Reflux Precipitate 3. Pour into ice water Reflux->Precipitate Filter 4. Filter and wash solid Precipitate->Filter Recrystallize 5. Recrystallize from Ethanol Filter->Recrystallize Product Schiff Base Product Recrystallize->Product

Process for the synthesis of Schiff bases.

Summary of Reaction Products and Yields

The following table summarizes typical data for derivatives synthesized from amino-thiadiazoles, providing an expected range for experimental outcomes.

Reaction TypeDerivative ExampleYield (%)M.P. (°C)Reference
AcylationN-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide83%275–276[6]
Acylation2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide87%-[7]
Schiff Base5-(Substituted phenyl)-1,3,4-thiadiazol-2-amine Schiff Bases*VariesVaries[8][9]

*Note: These examples are for the closely related 1,3,4-thiadiazole isomer. Yields and melting points for 1,2,4-thiadiazole derivatives are expected to be comparable but should be determined experimentally.

References

Application Notes & Protocols: Quantification of 3-Phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Phenyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate quantification of this compound is crucial for research, development, and quality control purposes. While specific, validated analytical methods for the quantification of this compound are not extensively documented in publicly available literature, this document provides a proposed, robust, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The following application note outlines a detailed protocol for this proposed method, including instrumentation, reagent preparation, and chromatographic conditions. Additionally, a summary of expected analytical performance parameters is presented in a tabular format to guide method validation.

Proposed Analytical Method: RP-HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method using a C18 column is proposed for the quantification of the relatively non-polar this compound. Detection by UV spectrophotometry is suitable due to the aromatic phenyl ring and the thiadiazole heterocycle, which are expected to exhibit strong UV absorbance.

Principle

The sample containing this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from other components on a non-polar stationary phase (C18 column) using a polar mobile phase. The analyte is detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to its concentration. Quantification is achieved by comparing the peak area of the sample to that of a calibration curve generated from standards of known concentrations.

Experimental Protocol

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reference Standard: this compound with a purity of ≥95%.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade formic acid or trifluoroacetic acid (TFA).

  • Volumetric glassware and analytical balance.

  • Syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterProposed Value
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 254 nm)
Run Time 15 minutes

Data Presentation: Hypothetical Method Performance

The following table summarizes the expected performance characteristics of the proposed HPLC method upon validation. These values are typical for a well-developed and validated HPLC method for small molecule quantification.

Analytical ParameterExpected Performance
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0%
Specificity No interfering peaks from blank or placebo at the retention time of the analyte.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases & Diluent hplc_setup Set Up HPLC System prep_solutions->hplc_setup prep_standards Prepare Standard Solutions inject_standards Inject Calibration Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_standards gen_curve Generate Calibration Curve inject_standards->gen_curve quantify Quantify Analyte in Sample inject_sample->quantify gen_curve->quantify report Generate Report quantify->report validation_logic cluster_params Validation Parameters validated_method Validated Analytical Method specificity Specificity specificity->validated_method linearity Linearity & Range linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method lod_loq LOD & LOQ lod_loq->validated_method robustness Robustness robustness->validated_method

Green Synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The following protocols emphasize eco-friendly approaches, including microwave-assisted and ultrasound-assisted synthesis, to minimize environmental impact, reduce reaction times, and improve yields.

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in numerous biologically active compounds. The synthesis of this compound derivatives, in particular, has garnered attention for their potential therapeutic applications. Traditional synthetic methods often involve hazardous reagents, harsh reaction conditions, and lengthy procedures. Green chemistry principles offer a sustainable alternative by focusing on the use of safer solvents, energy-efficient methods, and renewable resources. This document outlines modern, green synthetic strategies for the preparation of these valuable compounds.

Green Synthetic Approaches

Several green synthetic methodologies have been successfully applied to the synthesis of thiadiazole derivatives. The most prominent among these for the preparation of this compound derivatives include:

  • Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times and often an increase in product yields.[1][2][3][4]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, promoting mass transfer and accelerating reaction rates, often at ambient temperature.[1][5][6][7][8]

  • Green Catalysis: The use of environmentally benign and recyclable catalysts can improve the efficiency and selectivity of the reaction.[9][10]

  • Solvent-Free or Green Solvent Reactions: Conducting reactions without a solvent or in green solvents like water or ethanol minimizes the generation of volatile organic compounds.[9][11]

Data Presentation: Comparison of Green Synthesis Methods

The following table summarizes quantitative data from various green synthesis methods for thiadiazole derivatives, providing a comparative overview of their efficiency.

MethodStarting MaterialsCatalyst/ConditionsReaction TimeYield (%)Reference
Microwave-Assisted Substituted thiosemicarbazide, Substituted benzoic acidPOCl₃, DMF, H₂SO₄ (cat.), 300 W, 3 min pulse3 min85-90[1]
Ultrasound-Assisted Substituted thiosemicarbazide, Substituted benzoic acidH₂SO₄ (conc.), Room Temperature, 20 min sonication20 min75-80[1]
Iodine-Catalyzed Substituted isothiocyanates, Substituted amidoximesI₂, K₂CO₃, Water, 60 °C-Good-High[9]
Copper-Catalyzed Substituted amidines, Substituted isothiocyanates or thioureasCu(OTf)₂, Cs₂CO₃, THF/Acetonitrile-Moderate-Good[9]
H₂O₂-Mediated Substituted thioureaH₂O₂, Ethanol, Ambient Temperature-Good-Excellent[9]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 1,3,4-thiadiazole derivatives and is applicable for the synthesis of the target 1,2,4-isomer with appropriate starting materials.[1]

Materials:

  • Phenylamidoxime

  • Phenyl isothiocyanate

  • Ethanol

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine phenylamidoxime (1 mmol) and phenyl isothiocyanate (1 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 10-15 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Ultrasound-Assisted Synthesis of this compound

This protocol utilizes ultrasonic irradiation to facilitate the reaction at room temperature.[1]

Materials:

  • Phenylamidoxime

  • Phenyl isothiocyanate

  • Ethanol

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, dissolve phenylamidoxime (1 mmol) and phenyl isothiocyanate (1 mmol) in ethanol (10 mL).

  • Place the flask in an ultrasonic bath.

  • Sonicate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent by rotary evaporation.

  • Purify the residue by column chromatography on silica gel or by recrystallization from ethanol to yield the desired product.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the green synthesis of this compound derivatives.

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Mix Phenylamidoxime, Phenyl isothiocyanate, and Ethanol B Seal Vessel & Irradiate (120°C, 10-15 min) A->B Microwave Synthesizer C Cool to RT B->C D Solvent Evaporation C->D E Recrystallization D->E F Pure Product E->F

Caption: Workflow for Microwave-Assisted Synthesis.

Ultrasound_Synthesis_Workflow cluster_prep Preparation cluster_reaction Ultrasound Reaction cluster_workup Work-up & Purification A Dissolve Phenylamidoxime & Phenyl isothiocyanate in Ethanol B Sonicate in Ultrasonic Bath (RT, 1-2 hours) A->B Sonication C Solvent Evaporation B->C D Column Chromatography or Recrystallization C->D E Pure Product D->E

Caption: Workflow for Ultrasound-Assisted Synthesis.

Signaling Pathway and Logical Relationships

The synthesis of this compound derivatives from phenylamidoxime and phenyl isothiocyanate generally proceeds through a cyclization reaction. The use of green chemistry techniques can influence the reaction pathway by providing the necessary activation energy more efficiently and under milder conditions.

Logical_Relationship cluster_reactants Starting Materials cluster_conditions Green Conditions Phenylamidoxime Phenylamidoxime Intermediate Thiourea Intermediate Phenylamidoxime->Intermediate Phenylisothiocyanate Phenyl isothiocyanate Phenylisothiocyanate->Intermediate Microwave Microwave Irradiation Cyclization Oxidative Cyclization Microwave->Cyclization Ultrasound Ultrasonic Irradiation Ultrasound->Cyclization GreenCatalyst Green Catalyst GreenCatalyst->Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Logical relationship of green synthesis methods.

Conclusion

The adoption of green synthesis methods for the preparation of this compound derivatives offers significant advantages over conventional approaches. Microwave-assisted and ultrasound-assisted techniques, in particular, provide rapid, efficient, and environmentally friendly routes to these valuable compounds. The protocols and data presented herein serve as a practical guide for researchers and professionals in the field of drug discovery and development, facilitating the sustainable synthesis of novel therapeutic agents.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-Phenyl-1,2,4-thiadiazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction condition data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Impure Starting Materials: Purity of reactants such as benzamidine and phenyl isothiocyanate is crucial.- Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). - Recrystallize or purify starting materials if necessary.
2. Incorrect Reaction Temperature: The reaction may be sensitive to temperature fluctuations.- Carefully control the reaction temperature using an oil bath or a temperature controller. - Optimize the temperature by running small-scale trials at slightly different temperatures.
3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.- Ensure the solvent (e.g., DMF, DMSO) is anhydrous, as moisture can interfere with the reaction. - Experiment with different polar aprotic solvents to find the optimal one for your specific conditions.
4. Ineffective Base: The strength and amount of the base can be critical for the cyclization step.- Use a strong, non-nucleophilic base like sodium hydride (NaH). - Optimize the stoichiometry of the base; an excess may be required to drive the reaction to completion.[1]
Formation of Multiple Products (Impure Product) 1. Side Reactions: The formation of isomeric thiadiazoles (e.g., 1,3,4-thiadiazole) or other byproducts is a common issue.- Carefully control the reaction conditions, particularly temperature and reaction time, to minimize side reactions. - Use a milder oxidizing agent if applicable to your synthetic route to avoid over-oxidation.
2. Unreacted Starting Materials: Incomplete reaction can lead to a mixture of product and starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography can be a challenge.- Experiment with different solvent systems for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system as an alternative or additional purification step.
2. Product Oiling Out: The product may not crystallize properly from the chosen solvent.- Try different recrystallization solvents or solvent mixtures. - Scratching the inside of the flask or adding a seed crystal can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the reaction of a substituted amidine, such as benzamidine, with an aryl isothiocyanate in the presence of a base.[1] Another common approach is the oxidative cyclization of a corresponding thiourea derivative.

Q2: I am observing a byproduct with a similar mass spectrum to my desired product. What could it be?

A2: A likely byproduct is the isomeric 5-phenyl-1,3,4-thiadiazol-2-amine. This can form under certain reaction conditions. Careful control of the synthetic route and purification by column chromatography or recrystallization is necessary to isolate the desired this compound isomer.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques. The expected spectroscopic data is as follows:

  • ¹H NMR (DMSO-d₆): Signals corresponding to the phenyl protons and the amine protons.[2][3]

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (C₈H₇N₃S, MW: 177.23).[4]

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amine group and C=N stretching of the thiadiazole ring.

Q4: What are the key safety precautions to take during this synthesis?

A4: Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood. Sodium hydride is highly reactive with water and flammable; it should be handled under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Synthesis of this compound via Base-Mediated Cyclization

This protocol is based on the reaction of benzamidine with phenyl isothiocyanate.

Materials:

  • Benzamidine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Phenyl isothiocyanate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzamidine hydrochloride (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add sodium hydride (2.2 mmol, 2.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add phenyl isothiocyanate (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

Table 1: Optimization of Reaction Conditions for 3,5-Disubstituted-1,2,4-thiadiazole Synthesis

The following table summarizes the effect of different bases and solvents on the yield of a representative 3,5-disubstituted-1,2,4-thiadiazole, providing insights for optimizing the synthesis of this compound.[1]

EntryBase (equiv.)SolventTime (h)Yield (%)
1NaH (2)DMF487
2NaH (2)DMSO675
3NaH (3)DMF482
4NaH (1)DMF850
5t-BuOK (2)DMF665

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Benzamidine HCl in anhydrous DMF B Add NaH at 0°C A->B C Stir at RT for 30 min B->C D Add Phenyl Isothiocyanate at 0°C C->D E Warm to RT and stir for 4-6h D->E F Monitor by TLC E->F G Quench with NaHCO₃ (aq) F->G H Extract with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry over Na₂SO₄ I->J K Concentrate J->K L Column Chromatography K->L M Characterize Product (NMR, MS, IR) L->M

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low or No Product? check_reactants Check Purity of Starting Materials start->check_reactants Yes side_products Multiple Spots on TLC? start->side_products No check_conditions Verify Reaction Conditions (Temp, Time) check_reactants->check_conditions check_reagents Check Base and Solvent Quality check_conditions->check_reagents optimize Optimize Reaction Parameters check_reagents->optimize successful_synthesis Successful Synthesis optimize->successful_synthesis side_products->check_conditions Yes purification_issue Difficulty in Purification? side_products->purification_issue No optimize_purification Optimize Chromatography/ Recrystallization purification_issue->optimize_purification Yes purification_issue->successful_synthesis No optimize_purification->successful_synthesis

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: 3-Phenyl-1,2,4-thiadiazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method for synthesizing 3-aryl-5-amino-1,2,4-thiadiazoles, including the phenyl derivative, is the oxidative cyclization of an appropriate N-aryl-N'-amidinothiourea precursor. This intramolecular S-N bond formation can be achieved using various oxidizing agents.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Careful control of reaction conditions is crucial for a successful synthesis. Key parameters include the choice and stoichiometry of the oxidizing agent, reaction temperature, and the purity of starting materials. The reaction progress should be monitored diligently, typically by Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material and to minimize byproduct formation.

Q3: How can I purify the crude this compound?

A3: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or methanol. For more challenging separations of byproducts with similar polarity, column chromatography on silica gel may be necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible CauseSuggested Solution
Inactive Oxidizing Agent Ensure the oxidizing agent is fresh and has been stored under the recommended conditions. Some oxidants can be sensitive to moisture and air.
Incorrect Reaction Temperature Verify the optimal temperature for the specific oxidative cyclization reaction being used. Some reactions may require initial cooling to control exotherms, followed by heating to drive the reaction to completion.
Poor Quality Starting Materials Use pure starting materials. Impurities in the N-phenyl-N'-amidinothiourea can lead to side reactions and inhibit the desired cyclization.
Inadequate Mixing For heterogeneous reactions, ensure efficient stirring to maximize contact between the reactants and the oxidizing agent.
Problem 2: Presence of Multiple Byproducts in the Reaction Mixture
Possible CauseSuggested Solution
Over-oxidation Using an overly strong oxidizing agent or an excess amount can lead to the formation of undesired oxidized byproducts. Carefully control the stoichiometry of the oxidant.
Hydrolysis of Starting Material The amidinothiourea starting material can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of corresponding ureas and other degradation products. Ensure anhydrous reaction conditions if necessary.
Formation of Isomeric Thiadiazoles Depending on the precursors and reaction conditions, there is a possibility of forming other thiadiazole isomers, such as 1,3,4-thiadiazoles, although this is less common in the targeted synthesis of the 1,2,4-isomer from amidinothioureas.
Unreacted Starting Material Monitor the reaction by TLC to ensure it goes to completion. If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be beneficial.

Experimental Protocols

A common method for the synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of amidinothioureas. Below is a general protocol that can be adapted for this compound.

Synthesis of this compound via Oxidative Cyclization

  • Preparation of the Amidinothiourea Precursor: The synthesis starts with the preparation of the corresponding N-phenyl-N'-amidinothiourea. This can be achieved through the reaction of a suitable amidine with an isothiocyanate.

  • Oxidative Cyclization: The amidinothiourea is dissolved in a suitable solvent, and an oxidizing agent (e.g., hydrogen peroxide, bromine, or iodine) is added portion-wise, often with cooling.

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is then worked up, which may involve quenching of the oxidant, extraction, and washing.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final this compound.

Visualizations

Reaction Pathway and Potential Byproducts

Reaction_Pathway cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts Amidinothiourea N-Phenyl-N'-amidinothiourea Product This compound Amidinothiourea->Product Oxidative Cyclization Urea Phenylurea (from hydrolysis) Amidinothiourea->Urea Hydrolysis Isomer Isomeric Thiadiazoles Amidinothiourea->Isomer Alternative Cyclization Overoxidized Over-oxidized Products Product->Overoxidized Over-oxidation

Caption: Synthetic pathway to this compound and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue (Low Yield / Impurities) Check_Reagents Check Purity and Activity of Reagents Start->Check_Reagents Check_Conditions Verify Reaction Temperature & Time Start->Check_Conditions Optimize_Oxidant Optimize Oxidant Stoichiometry Check_Reagents->Optimize_Oxidant Check_Conditions->Optimize_Oxidant Purification Optimize Purification (Recrystallization / Chromatography) Optimize_Oxidant->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing 3,5-disubstituted-1,2,4-thiadiazoles?

A1: Several effective methods exist for synthesizing the 1,2,4-thiadiazole core. The most prominent routes include:

  • Dehydrogenative Intramolecular N–S Bond Formation: This modern, transition-metal-free method involves the reaction of amidines with dithioesters, promoted by a base like sodium hydride (NaH) in an anhydrous solvent like DMF.[1]

  • Oxidative Dimerization of Thioamides: A classical and often high-yielding method where a thioamide is oxidized using agents such as Ceric Ammonium Nitrate (CAN) or iodine to form the symmetrical 3,5-disubstituted 1,2,4-thiadiazole.[2]

  • Cyclization of Imidoyl Thioureas: This method uses an oxidizing agent like phenyliodine(III) bis(trifluoroacetate) (PIFA) to rapidly cyclize an imidoyl thiourea at room temperature.[2]

  • 1,3-Dipolar Cycloaddition: This thermal reaction involves the cycloaddition of a nitrile sulfide precursor (like a 1,3,4-oxathiazol-2-one) with a dipolarophile such as an acyl cyanide.[2]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Reagent Purity: The purity of starting materials, particularly the amidine and the sulfur source or oxidant, is critical. Impurities can lead to side reactions.

  • Anhydrous Conditions: Methods employing strong bases like sodium hydride (NaH) are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous, and consider running the reaction under an inert atmosphere (e.g., nitrogen).[1]

  • Reaction Temperature: Synthesis routes are often temperature-sensitive. Some modern methods proceed efficiently at room temperature[1], while others may require elevated temperatures to overcome activation barriers.[2] Verify the optimal temperature for your chosen protocol.

  • Stoichiometry: The molar ratio of reactants is crucial. For instance, using an incorrect equivalence of base can diminish the yield.[1]

Q3: I am observing the formation of an open-chain intermediate instead of the cyclized thiadiazole. Why is this happening?

A3: The formation of a stable, open-chain adduct without subsequent cyclization can occur, particularly in methods involving the reaction of amidines and dithioesters. This is often substrate-dependent. For example, the presence of strong electron-withdrawing groups on an aryl dithioester can sometimes inhibit the final intramolecular cyclization step, even at higher temperatures.[1] If you encounter this issue, switching to an alternative synthetic route that proceeds through a different mechanism, such as the oxidative dimerization of thioamides, may be necessary.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves standard laboratory techniques.

  • Workup: After the reaction is complete, it is common to quench the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate) and perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[2]

  • Chromatography: The most common method for purification is flash column chromatography on silica gel.[2] The appropriate eluent system (e.g., a hexane-ethyl acetate mixture) should be determined using Thin Layer Chromatography (TLC).

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective final step to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem 1: Low or No Product Yield

Possible CauseRecommended Solution
Moisture Contamination When using moisture-sensitive reagents like NaH, ensure glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert nitrogen or argon atmosphere.[1]
Incorrect Base/Oxidant The choice of base or oxidizing agent is critical. For the reaction of amidines and dithioesters, NaH has been shown to be effective, while other bases like t-BuOK may give lower yields.[1] For thioamide dimerization, ensure your oxidant (e.g., CAN, Iodine) is active.
Sub-optimal Temperature Verify the temperature requirements for your specific protocol. Some reactions work well at room temperature[1], while others require heating to reflux.[2]
Poor Starting Material Quality Check the purity of your starting materials (e.g., benzamidine, thiobenzamide) via melting point, NMR, or other analytical techniques.

Problem 2: Multiple Spots on TLC / Difficult Purification

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using TLC. If starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.
Formation of Side Products The formation of an uncyclized intermediate can complicate purification.[1] If this occurs, try adjusting the reaction conditions (e.g., changing the base or solvent). If the issue persists, consider an alternative synthetic route.
Incorrect Chromatography Conditions Systematically test different solvent systems (eluent) for column chromatography to achieve better separation between your product and impurities. A gradient elution may be required.
Product Degradation Some heterocyclic compounds can be sensitive to highly acidic or basic conditions during workup or chromatography. Ensure pH is neutralized before extraction and consider using a deactivated silica gel if necessary.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key parameters for different synthetic approaches to 3,5-disubstituted-1,2,4-thiadiazoles, providing a basis for method selection.

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical YieldsReference
Dehydrogenative N-S Bond FormationAmidines, DithioestersSodium Hydride (NaH)DMF, Room Temp, ~4 hGood to Excellent (e.g., 87%)[1]
Oxidative DimerizationThioamidesCeric Ammonium Nitrate (CAN)Acetonitrile, Room Temp, 10-30 min85-95%[2]
From Nitriles and ThioamidesNitriles, ThioamidesIodine (I₂)DCM, 80°C, 12 h60-85%[2]
From Imidoyl ThioureasImidoyl ThioureasPIFADCM, Room Temp, 5-10 min70-90%[2]
1,3-Dipolar Cycloaddition1,3,4-Oxathiazol-2-onesThermal (Reflux)Xylene, 130-160°C, ~20 h75-90%[2]

Experimental Protocols

Protocol 1: Synthesis via Dehydrogenative N–S Bond Formation [1]

This protocol is adapted for the synthesis of a 3,5-disubstituted-1,2,4-thiadiazole.

  • To a solution of the appropriate amidine (1.0 mmol) and dithioester (1.0 mmol) in anhydrous DMF (6 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 4 hours).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3,5-disubstituted-1,2,4-thiadiazole.

Protocol 2: Synthesis via Oxidative Dimerization of Thioamides [2]

This protocol describes a general method for synthesizing symmetrical 3,5-disubstituted-1,2,4-thiadiazoles.

  • Dissolve the thioamide (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.

  • To this solution, add Ceric Ammonium Nitrate (CAN) (2.2 mmol) in one portion.

  • Stir the mixture vigorously at room temperature. The reaction is typically rapid (complete in 10-30 minutes), which can be confirmed by TLC.

  • Once the reaction is complete, pour the mixture into water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.

Visualizations

G start Starting Materials (Amidine, Dithioester) reagents Add NaH in Anhydrous DMF (N₂ atm) start->reagents reaction Stir at Room Temp (Monitor by TLC) reagents->reaction quench Quench Reaction (e.g., sat. NaHCO₃) reaction->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Final Product (this compound) purify->product

Caption: General experimental workflow for the synthesis of 1,2,4-thiadiazoles.

G problem Problem Encountered low_yield Low or No Yield problem->low_yield side_product Unexpected Side Product (e.g., open-chain adduct) problem->side_product cause1 Check Reagent Purity & Anhydrous Conditions low_yield->cause1 cause2 Verify Temperature & Stoichiometry low_yield->cause2 cause3 Substrate-Dependent Inhibition of Cyclization side_product->cause3 cause4 Optimize Purification (TLC, Solvents) side_product->cause4 solution1 Use fresh, pure reagents. Ensure dry conditions (N₂ atm). cause1->solution1 solution2 Adjust T and re-verify molar ratios of reactants. cause2->solution2 solution3 Consider alternative synthetic route. cause3->solution3

Caption: A logical troubleshooting guide for common synthesis problems.

References

Technical Support Center: Synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing impurities during the synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and established method for the synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles is the reaction of an N-halobenzamidine with a thiocyanate salt, such as potassium thiocyanate. This method was first reported by Goerdeler and Loevenich and remains a key synthetic strategy.

Q2: What are the critical starting materials for this synthesis, and how can I ensure their quality?

A2: The primary starting materials are benzamidine hydrochloride (or free benzamidine) and potassium thiocyanate. The quality of the N-halobenzamidine intermediate is crucial. It is typically prepared in situ from benzamidine using a halogenating agent. It is highly recommended to use pure, dry starting materials to avoid side reactions.

Q3: What are the most common impurities I might encounter in my crude product?

A3: Common impurities can include unreacted starting materials (benzamidine), the isomeric 5-phenyl-1,3,4-thiadiazol-2-amine, and potential byproducts from the hydrolysis of intermediates or the final product. The formation of symmetrical 3,5-diaryl-1,2,4-thiadiazoles has also been reported in related syntheses, which could be a potential, though less common, impurity.[1]

Q4: What are the recommended purification methods for this compound?

A4: Recrystallization is the most common method for purifying the final product. Suitable solvents include ethanol, methanol, or a mixture of dimethylformamide (DMF) and water. For persistent impurities, column chromatography on silica gel may be employed.

Q5: What analytical techniques are best for assessing the purity of my product?

A5: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress and assessing the number of components in the crude product. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the N-halobenzamidine intermediate.2. Deactivation of the N-halobenzamidine due to moisture.3. Incorrect reaction temperature.4. Insufficient reaction time.1. Ensure the halogenating agent is fresh and added at the correct stoichiometry. Monitor the formation of the intermediate if possible.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Carefully control the reaction temperature as specified in the protocol. Some steps may require cooling to prevent decomposition.4. Monitor the reaction by TLC to determine the optimal reaction time.
Presence of Unreacted Benzamidine 1. Incomplete halogenation of benzamidine.2. Insufficient amount of potassium thiocyanate.1. Ensure complete conversion of benzamidine to the N-halo intermediate before proceeding.2. Use a slight excess of potassium thiocyanate to drive the reaction to completion.
Formation of Isomeric Impurities The reaction conditions may favor the formation of the thermodynamically more stable 1,3,4-thiadiazole isomer.Carefully control the reaction temperature and the order of addition of reagents as specified in reliable protocols. Isomeric impurities can sometimes be removed by careful recrystallization from a suitable solvent system.
Product is an Oil or Fails to Crystallize Presence of significant amounts of impurities that are depressing the melting point and inhibiting crystallization.1. Attempt to purify a small sample by column chromatography to isolate the pure product and induce crystallization.2. Try trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to remove oily impurities and potentially induce solidification.
Inconsistent Spectroscopic Data 1. Presence of residual solvent.2. Contamination with impurities.3. Incorrect product structure.1. Dry the product thoroughly under vacuum. The presence of common solvents can be identified in the ¹H NMR spectrum.2. Compare the spectra of your product with literature data for the pure compound. If significant extra peaks are present, further purification is required.3. Re-evaluate all spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) to confirm the structure.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on the general method for the synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles.

Materials:

  • Benzamidine hydrochloride

  • Sodium hypochlorite solution (commercial bleach, concentration needs to be known) or N-chlorosuccinimide (NCS)

  • Potassium thiocyanate (KSCN)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Suitable solvent for recrystallization (e.g., ethanol, DMF/water)

Procedure:

  • Preparation of N-Chlorobenzamidine (in situ):

    • Dissolve benzamidine hydrochloride in an appropriate solvent (e.g., water or a buffered solution).

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add a stoichiometric amount of a cold sodium hypochlorite solution with vigorous stirring. Alternatively, an N-haloimide such as N-chlorosuccinimide in an organic solvent can be used.

    • Maintain the temperature below 5 °C throughout the addition.

    • The formation of the N-chloro intermediate may be observed as a precipitate.

  • Reaction with Potassium Thiocyanate:

    • To the cold suspension of N-chlorobenzamidine, add a solution of potassium thiocyanate in water or ethanol dropwise with continuous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up and Isolation:

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate any unreacted starting materials.

    • Filter the mixture and neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) to precipitate the crude this compound.

    • Collect the crude product by filtration, wash with cold water, and air dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent such as ethanol or a DMF/water mixture to obtain the pure this compound.

Analytical Data for this compound
Analysis Expected Results
Appearance White to off-white crystalline solid.
Melting Point Approximately 139-141 °C.
¹H NMR (DMSO-d₆, 400 MHz) δ 7.95-7.85 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.30 (s, 2H, NH₂).[2]
¹³C NMR (DMSO-d₆, 100 MHz) Expected peaks around δ 179 (C5), 168 (C3), and in the aromatic region (δ 126-135).
IR (KBr, cm⁻¹) Peaks corresponding to N-H stretching (amine), C=N stretching, and aromatic C-H stretching.
Mass Spectrum (ESI-MS) m/z: [M+H]⁺ expected at approximately 178.04.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis benzamidine Benzamidine HCl n_chloro In situ formation of N-Chlorobenzamidine benzamidine->n_chloro Halogenation kscn KSCN reaction Reaction with KSCN kscn->reaction ncs NCS / NaOCl ncs->n_chloro n_chloro->reaction acidify Acidification reaction->acidify neutralize Neutralization & Precipitation acidify->neutralize filter Filtration neutralize->filter recrystallize Recrystallization filter->recrystallize product Pure 3-Phenyl-1,2,4- thiadiazol-5-amine recrystallize->product analytical TLC, HPLC, NMR, IR, MS product->analytical

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes_low_yield Potential Causes for Low Yield cluster_causes_impure Potential Causes for Impurities cluster_solutions Solutions start Problem Encountered low_yield Low/No Product start->low_yield impure_product Impure Product start->impure_product oily_product Oily Product start->oily_product incomplete_halo Incomplete Halogenation low_yield->incomplete_halo moisture Moisture Contamination low_yield->moisture temp_time Incorrect Temp/Time low_yield->temp_time unreacted_sm Unreacted Starting Material impure_product->unreacted_sm isomer Isomer Formation impure_product->isomer purify Further Purification (Recrystallization/ Chromatography) oily_product->purify triturate Triturate with Non-polar Solvent oily_product->triturate check_reagents Check Reagent Quality & Stoichiometry incomplete_halo->check_reagents anhydrous Use Anhydrous Conditions moisture->anhydrous optimize_cond Optimize Reaction Conditions (TLC) temp_time->optimize_cond unreacted_sm->check_reagents isomer->purify

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Stability Testing of 3-Phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability testing of 3-Phenyl-1,2,4-thiadiazol-5-amine. The following protocols and troubleshooting guides are based on the International Council for Harmonisation (ICH) guidelines for stability testing of active pharmaceutical ingredients (APIs).[1][2][3][4][5]

Troubleshooting Guide

This guide addresses common issues that may arise during the stability testing of this compound.

Issue Possible Cause Recommended Action
Unexpected Degradation in Control Sample (T=0) Sample contaminationEnsure proper handling and storage of the initial sample. Use fresh, high-purity solvent for analysis.
Analytical method artifactVerify the specificity of the analytical method. Ensure that the method does not induce degradation.
Significant Degradation Under Accelerated Conditions (>20%) Intrinsic instability of the molecule under high stress.[6]This may indicate that the compound is sensitive to high temperature and humidity. Focus on long-term stability data at intended storage conditions. Consider the need for protective packaging.
Interaction with excipients (if in formulation)Conduct compatibility studies with individual excipients to identify any interactions.
Inconsistent or Non-Reproducible Results Inconsistent environmental chamber performanceRegularly monitor and calibrate the temperature and humidity of stability chambers.
Variability in analytical procedureEnsure the analytical method is fully validated for precision, accuracy, and robustness. Use a consistent procedure for sample preparation and analysis.
Appearance of New, Unidentified Peaks in Chromatogram Formation of degradation productsPerform forced degradation studies to intentionally generate degradation products and help identify the peaks.[7][8][9] Use techniques like mass spectrometry (MS) to elucidate the structure of the degradants.
Impurities in the starting materialCharacterize the initial batch of this compound for any existing impurities.
No Degradation Observed Under Forced Degradation Conditions Stress conditions are not harsh enoughIncrease the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[8][9]
Compound is highly stable under the tested conditionsWhile positive, it's crucial to ensure a range of aggressive conditions have been tested to fully understand the stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Based on supplier recommendations, this compound should be kept in a dark place, sealed in a dry environment at 2-8°C.[10] For formal stability studies, the ICH guidelines suggest long-term testing conditions based on the climatic zone for which the product is intended.[3][5] Common conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]

Q2: How do I perform a forced degradation study for this compound?

A2: Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing to identify potential degradation pathways.[6][7][8][9] A typical study would involve exposing the compound to:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with heating if no degradation is observed.[6][8]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating if necessary.[6][8]

  • Oxidation: Hydrogen peroxide (e.g., 3-30%) at room temperature.[8]

  • Thermal Stress: Dry heat at elevated temperatures (e.g., 60°C, 80°C).

  • Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[6]

Q3: What analytical methods are suitable for stability testing of this compound?

A3: A stability-indicating analytical method is required, which is a validated method that can accurately measure the decrease in the amount of the active substance and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Q4: What constitutes a "significant change" in a stability study?

A4: According to ICH guidelines, a "significant change" for an active pharmaceutical ingredient (API) is defined as a failure to meet its specification.[1] This would include changes in assay, the appearance of degradation products exceeding specified limits, or changes in physical attributes like appearance, melting point, or solubility.

Q5: How long should a stability study be conducted?

A5: For long-term stability studies, the testing frequency should be sufficient to establish the stability profile. For a proposed re-test period of at least 12 months, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][3] Accelerated stability studies are generally conducted for 6 months, with testing at a minimum of three time points (e.g., 0, 3, and 6 months).[1][3]

Experimental Protocols

General Stability Testing Protocol

This protocol is based on the ICH Q1A(R2) guidelines.[4]

  • Sample Preparation: Place the this compound in containers that simulate the proposed packaging for storage and distribution.

  • Storage Conditions: Place the samples in calibrated stability chambers set to the desired long-term, intermediate, and accelerated conditions.

  • Time Points: Pull samples for analysis at the specified time points.

  • Analysis: Analyze the samples using a validated stability-indicating method (e.g., HPLC). The analysis should assess the assay of the active substance and the levels of any degradation products. Physical characteristics should also be monitored.

  • Data Evaluation: Evaluate the data to determine the stability of the compound and establish a re-test period or shelf life.

Forced Degradation Protocol
  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, use the solid compound. For photostability, expose the solid and/or solutions.

  • Stress Conditions: Expose the samples to the stress conditions for a defined period. If no degradation is observed, the conditions can be made more stringent.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV/MS) to separate and identify the parent compound and any degradation products.

  • Mass Balance: Attempt to achieve mass balance, where the sum of the assay of the parent compound and the levels of all degradation products is close to 100% of the initial assay.

Quantitative Data Summary

The following table should be used to summarize the results from the stability studies.

Storage Condition Time Point Assay (%) Degradation Product 1 (%) Degradation Product 2 (%) Total Degradants (%) Appearance
25°C / 60% RH 0 Months
3 Months
6 Months
9 Months
12 Months
40°C / 75% RH 0 Months
3 Months
6 Months

Visualizations

StabilityTestingWorkflow General Stability Testing Workflow cluster_setup Study Setup cluster_testing Testing Phases cluster_evaluation Data Evaluation & Reporting start Define Stability Protocol api Characterize API Batch (T=0) start->api packaging Select Appropriate Packaging api->packaging storage Place Samples in Stability Chambers packaging->storage long_term Long-Term Testing (e.g., 25°C/60%RH) storage->long_term accelerated Accelerated Testing (e.g., 40°C/75%RH) storage->accelerated analysis Pull Samples at Time Points & Analyze long_term->analysis accelerated->analysis data_eval Evaluate Data for Trends & Changes analysis->data_eval Analytical Results spec Compare to Specifications data_eval->spec spec->start Fails Specs (Reformulate/Repackage) shelf_life Establish Re-test Period / Shelf Life spec->shelf_life Meets Specs report Generate Stability Report shelf_life->report

Caption: Workflow for a typical stability testing program.

ForcedDegradation Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare API Solution/Solid acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze Stressed Samples (e.g., HPLC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Pathways analysis->pathway Separation & Identification method_dev Develop/Validate Stability-Indicating Method pathway->method_dev Informs Method Development

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Phenyl-1,2,4-thiadiazol-5-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its four isomers—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each confer distinct physicochemical properties that influence their biological profiles. This guide provides a comparative analysis of the biological activities of 3-Phenyl-1,2,4-thiadiazol-5-amine and its constitutional isomers, with a focus on their anticancer and antimicrobial properties, supported by available experimental data. While extensive research has been conducted on the 1,3,4-thiadiazole isomer, data on other isomers, including the primary compound of interest, remains more limited.

Isomeric Landscape and Biological Activity Overview

The arrangement of heteroatoms in the thiadiazole ring is a critical determinant of a molecule's biological activity. The 1,3,4-thiadiazole scaffold has been the most extensively investigated, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] The 1,2,3- and 1,2,5-thiadiazole isomers have also shown promise, particularly in the realm of anticancer research.[3] Specific data for this compound is less prevalent in publicly available literature, making direct comparisons challenging. This guide, therefore, synthesizes available data on closely related phenyl-amino-thiadiazole derivatives to provide a comparative perspective.

Comparative Anticancer Activity

Thiadiazole derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the modulation of key signaling pathways involved in cell proliferation and survival.

A variety of 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, derivatives of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines have shown moderate to good anticancer activity against breast cancer cell lines.[4] In one study, compounds with bromo, hydroxyl, and methoxy substituents on the phenyl ring were found to be active.[4] Another study on new 5-aryl-1,3,4-thiadiazole-based compounds identified derivatives with high selective cytotoxicity towards cancerous cells over normal mammalian cells.[5]

Derivatives of 1,2,3-thiadiazole have also been investigated for their anticancer potential. Certain 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles have been shown to inhibit Hsp90, a chaperone protein crucial for the stability of many oncoproteins.[3] Furthermore, some d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have exhibited potent antitumor activity against human breast cancer cells.[3]

Table 1: Comparative Anticancer Activity of Phenyl-Thiadiazole-Amine Isomers and Derivatives

Compound/IsomerCancer Cell LineActivity (IC50)Reference
5-(4-Bromophenyl)-1,3,4-thiadiazole-2-amineBreast (MCF-7)Moderate to Good[4]
5-(4-Hydroxyphenyl)-1,3,4-thiadiazole-2-amineBreast (MCF-7)Moderate to Good[4]
5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-amineBreast (MCF-7)Moderate to Good[4]
2-(4-Methylpiperazin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideBreast (MCF-7)2.34 µg/mL[5]
2-(4-Benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideBreast (MCF-7)5.36 µg/mL[5]
D-ring fused 1,2,3-thiadiazole DHEA derivativeBreast (T47D)0.042-0.058 µM[3]

Note: Data for this compound is not currently available in the cited literature.

Comparative Antimicrobial Activity

The thiadiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The ability of these compounds to interfere with essential microbial processes makes them attractive candidates for combating bacterial and fungal infections.

Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole have been extensively studied for their antimicrobial properties.[6] The nature and position of the substituent on the phenyl ring have been shown to significantly impact the antimicrobial spectrum and potency. For example, some synthesized derivatives of 2-amino,5-(phenyl substituted)1,3,4-thiadiazole have demonstrated activity against E. coli, Staphylococcus, Candida albicans, and Saccharomyces cerevisiae.[6] Another study reported that newly synthesized 1,3,4-thiadiazole derivatives exhibited significant to moderate activity against both gram-positive and gram-negative bacteria.[7]

While specific and quantitative antimicrobial data for this compound is scarce, the broad antimicrobial activity observed for the 1,3,4-isomer suggests that other isomers may also possess similar properties. Further research is needed to elucidate the antimicrobial potential of the 1,2,4-, 1,2,3-, and 1,2,5-thiadiazole isomers bearing the phenyl-amino substitution pattern.

Table 2: Comparative Antimicrobial Activity of Phenyl-Thiadiazole-Amine Isomers and Derivatives

Compound/IsomerMicroorganismActivity (Zone of Inhibition/MIC)Reference
2-Amino-5-(phenyl)-1,3,4-thiadiazole derivativeE. coli, StaphylococcusActive[6]
2-Amino-5-(phenyl)-1,3,4-thiadiazole derivativeCandida albicans, Saccharomyces cerevisiaeActive[6]
Substituted 1,3,4-Thiadiazole derivativesGram-positive & Gram-negative bacteriaSignificant to Moderate Activity[7]

Note: Data for this compound is not currently available in the cited literature.

Experimental Protocols

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiadiazole isomers) and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Visual Assessment: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Experimental Workflows

The biological activity of thiadiazole derivatives is often linked to their interaction with specific cellular signaling pathways. For instance, in cancer, they may modulate pathways involved in cell cycle regulation, apoptosis, and angiogenesis. The diagram below illustrates a general experimental workflow for the synthesis and biological evaluation of novel thiadiazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (e.g., Phenylthiosemicarbazide) reaction Cyclization Reaction start->reaction purification Purification & Characterization (NMR, MS, etc.) reaction->purification anticancer Anticancer Screening (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) purification->antimicrobial pathway Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) anticancer->pathway ic50 IC50 Determination anticancer->ic50 antimicrobial->pathway mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for thiadiazole derivatives.

The following diagram depicts a simplified signaling pathway that can be modulated by anticancer thiadiazole derivatives, leading to apoptosis.

G Thiadiazole Thiadiazole Derivative Target Cellular Target (e.g., Kinase, Hsp90) Thiadiazole->Target Inhibition Pathway Signaling Pathway (e.g., PI3K/Akt) Target->Pathway Downregulation Apoptosis Apoptosis Pathway->Apoptosis Induction

Caption: Simplified apoptotic signaling pathway.

Conclusion

The phenyl-amino-thiadiazole scaffold represents a versatile platform for the development of novel therapeutic agents. While the 1,3,4-thiadiazole isomer has been extensively studied, revealing significant anticancer and antimicrobial potential, there is a clear need for further investigation into the biological activities of the 1,2,4-, 1,2,3-, and 1,2,5-isomers, including the specific compound this compound. A comprehensive comparative analysis of all isomers will provide a deeper understanding of the structure-activity relationships and guide the rational design of more potent and selective drug candidates. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

Unraveling the Anticancer Mechanisms of Phenyl-Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite the therapeutic potential of the thiadiazole scaffold, a comprehensive validation of the specific mechanism of action for 3-Phenyl-1,2,4-thiadiazol-5-amine remains limited in publicly available research. To provide a detailed comparative guide as requested, this report will focus on the closely related and well-studied positional isomer, 5-phenyl-1,3,4-thiadiazol-2-amine, and its derivatives. This family of compounds has been more extensively evaluated for its anticancer properties, providing a solid foundation for comparing experimental data and methodologies.

This guide presents a comparative analysis of the anticancer activity of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against various cancer cell lines, juxtaposed with the standard chemotherapeutic agent 5-Fluorouracil (5-FU). The subsequent sections detail the experimental protocols for key assays used to elucidate the mechanism of action, including cell viability, apoptosis, and cell cycle analysis, alongside the molecular pathways involved.

Comparative Anticancer Activity

The in vitro cytotoxic effects of various 5-phenyl-1,3,4-thiadiazol-2-amine derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The data presented below summarizes the IC50 values for several derivatives compared to 5-FU.

Compound IDCell Line5-Substituent on Phenyl Ring2-Amino SubstituentIC50 (µM)[1][2]
Derivative 1 MCF-7 (Breast)4-chloro-H>100
HepG2 (Liver)4-chloro-H>100
Derivative 2 MCF-7 (Breast)4-chloro-C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)2.34
HepG2 (Liver)4-chloro-C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl)3.13
Derivative 3 LoVo (Colon)2-(benzenesulfonylmethyl)-H2.44
MCF-7 (Breast)2-(benzenesulfonylmethyl)-H23.29
5-Fluorouracil (5-FU) MCF-7 (Breast)N/AN/A6.80
HepG2 (Liver)N/AN/A8.40

Elucidating the Mechanism of Action: Key Experimental Protocols

The anticancer effects of 5-phenyl-1,3,4-thiadiazole derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. Furthermore, inhibition of specific signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt, has been identified as a key molecular mechanism.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the thiadiazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), is used to detect exposed PS. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the thiadiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI staining solution are added, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.[3][4]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the thiadiazole derivative at its IC50 concentration for 24-48 hours, harvested, and washed with PBS.

  • Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A (to prevent staining of RNA) for 30 minutes in the dark.[5]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[2]

Visualizing the Molecular Mechanisms and Workflows

To better understand the intricate processes involved, the following diagrams illustrate a key signaling pathway targeted by these compounds and the general experimental workflows.

cluster_0 Thiadiazole Derivative Action on Apoptosis Pathway Thiadiazole 5-Phenyl-1,3,4-thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Proposed Apoptotic Pathway

cluster_1 General Workflow for In Vitro Anticancer Evaluation start Cancer Cell Culture treatment Treatment with Thiadiazole Derivative start->treatment mtt MTT Assay (Cell Viability) treatment->mtt facs_prep Cell Harvesting & Staining treatment->facs_prep results Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) mtt->results apoptosis Annexin V/PI Staining (Apoptosis Assay) facs_prep->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) facs_prep->cell_cycle facs_analysis Flow Cytometry Analysis apoptosis->facs_analysis cell_cycle->facs_analysis facs_analysis->results

Fig. 2: Experimental Workflow

Conclusion

The available evidence strongly suggests that 5-phenyl-1,3,4-thiadiazol-2-amine derivatives exert their anticancer effects through the induction of apoptosis and cell cycle arrest in cancer cells. The comparative data indicates that specific substitutions on the phenyl and amino groups of the thiadiazole core can significantly enhance cytotoxic potency, in some cases surpassing that of the established chemotherapeutic agent 5-FU. The detailed experimental protocols provided herein offer a standardized framework for researchers to validate the mechanism of action of novel thiadiazole-based compounds, facilitating the development of more effective and targeted cancer therapies. Further investigation into specific molecular targets, such as VEGFR-2 and components of the Akt signaling pathway, will be crucial in optimizing the therapeutic potential of this promising class of compounds.

References

Unveiling the Anticancer Potential: A Comparative Look at Phenyl-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual frontier. Within this landscape, heterocyclic compounds, particularly thiadiazole derivatives, have emerged as a promising class of molecules. This guide provides a comparative overview of the anticancer efficacy of a representative phenyl-thiadiazole compound against a standard chemotherapeutic agent, offering insights supported by experimental data and methodologies.

Due to a lack of direct comparative studies on the anticancer efficacy of 3-Phenyl-1,2,4-thiadiazol-5-amine, this guide will focus on a closely related and well-studied isomer, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (Compound 4e from a published study), to illustrate the potential of this compound class. This derivative has been evaluated for its in vitro cytotoxic activity against human cancer cell lines and compared with the standard anticancer drug 5-Fluorouracil (5-FU).

Efficacy at a Glance: In Vitro Cytotoxicity Data

The in vitro cytotoxic activity of the representative thiadiazole derivative and the standard drug, 5-Fluorouracil, was assessed against two human cancer cell lines: breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µg/mL)[1]
Thiadiazole Derivative (Compound 4e) MCF-75.36
HepG23.13
5-Fluorouracil (Standard Drug) MCF-76.80
HepG28.40

These results indicate that the tested thiadiazole derivative, Compound 4e , exhibited potent anticancer activity, with IC50 values lower than the standard drug 5-Fluorouracil in both the MCF-7 and HepG2 cell lines[1].

Unraveling the Mechanism: A Look at Signaling Pathways

Thiadiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for effective anticancer agents. The binding of these compounds to specific cellular targets can trigger a cascade of events leading to cell death. One of the proposed mechanisms involves the modulation of the Bax/Bcl-2 ratio and the activation of caspases, key executioners of apoptosis[1].

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Thiadiazole Thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-1,2,4-thiadiazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 3-phenyl-1,2,4-thiadiazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the basis for developing a range of biologically active compounds. This guide provides a comparative analysis of its analogs, focusing on their structure-activity relationships across different therapeutic targets. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

SAR as Adenosine A₃ Receptor Antagonists

Analogs of this compound have been extensively studied as potent and selective antagonists for the human adenosine A₃ receptor.[1] This receptor is a G-protein coupled receptor involved in various physiological processes, making it a potential drug target for conditions like ischemia, cancer, and asthma.[1]

The following table summarizes the binding affinity (Ki) of various this compound analogs at the human adenosine A₃ receptor.

Compound IDR (Substitution on Phenyl Ring)R' (Substitution on 5-amino group)Ki (nM) at human A₃ Receptor
7 4-Methoxy-H-
37 -H-COCH₃ (Acetyl)2.3
39 4-Methoxy-COCH₃ (Acetyl)0.79

Key SAR Insights:

  • Substitution on the 5-amino group: Acetylation of the 5-amino group significantly increases binding affinity. For instance, N-(3-Phenyl-[1][2]thiadiazol-5-yl)-acetamide (Compound 37) shows an 8-fold increase in affinity compared to its corresponding thiazole derivative.[1]

  • Substitution on the phenyl ring: The addition of a methoxy group at the 4-position of the phenyl ring further enhances binding affinity.[1] The most potent analog in this series, N-[3-(4-methoxy-phenyl)-[1][2]thiadiazol-5-yl]-acetamide (Compound 39), exhibited a subnanomolar Ki value of 0.79 nM.[1]

SAR of Related Thiadiazole Isomers for Other Biological Activities

While direct SAR studies on this compound for other targets are less common, extensive research on the broader thiadiazole class, particularly the 1,3,4-thiadiazole isomer, provides valuable comparative insights. These derivatives show a wide range of biological activities, including anticancer, antiplatelet, and enzyme inhibitory effects.

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various 1,3,4-thiadiazole derivatives against different cancer cell lines.

Compound IDCore StructureTarget Cell LineIC₅₀ (µM)
2 N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)7.4
3b 5-(4-Methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-aminePlatelet (ADP)39 ± 11
7d [1][2]triazolo[3,4-b][1][2][3]thiadiazole derivativeMKN45 (c-Met)0.088
8b 1,2,4-thiadiazole-1,2,4-triazole derivative (3,4,5-trimethoxy substitution)MCF-7 (Breast)0.10 ± 0.084
8b 1,2,4-thiadiazole-1,2,4-triazole derivative (3,4,5-trimethoxy substitution)A549 (Lung)0.17 ± 0.032

Key SAR Insights from Isomeric Studies:

  • Anticancer Activity: The presence of a nitrothiazole moiety can significantly enhance anticancer activity, as seen in its selective action against the Bcr-Abl positive K562 cell line.[4][5] Fused ring systems, such as triazolothiadiazoles, have shown potent inhibition of c-Met kinase.[6] For 1,2,4-thiadiazole-1,2,4-triazole hybrids, electron-donating groups like trimethoxy on the phenyl ring resulted in the highest anticancer activity.[7]

  • Antiplatelet Activity: For 1,3,4-thiadiazole derivatives, substitutions on the phenyl ring influence antiplatelet activity, with compound 3b showing the most potent inhibition of ADP-induced platelet aggregation.[3]

  • α-Glucosidase Inhibition: SAR studies on 1,3,4-thiadiazole analogs indicate that strong electron-donating or electron-withdrawing groups on the phenyl ring enhance inhibitory profiles against α-glucosidase.

Experimental Protocols

Adenosine A₃ Receptor Binding Assay

This protocol details the method used to determine the binding affinity of the synthesized compounds at the human adenosine A₃ receptor.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells expressing the recombinant human A₃ receptor are cultured and harvested. The cells are then homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane suspension is stored at -80°C until use.

  • Radioligand Binding Assay: The binding assay is performed in a final volume of 100 µL containing the cell membranes, the radioligand [¹²⁵I]AB-MECA (N⁶-(4-amino-3-[¹²⁵I]iodobenzyl)-5′-(N-methyl carbamoyl)-adenosine), and varying concentrations of the test compounds.

  • Incubation and Filtration: The mixture is incubated for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C). The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. Non-specific binding is determined in the presence of a high concentration of a known A₃ antagonist. The inhibition constant (Ki) values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]

General Procedure for Synthesis of N-acyl Substituted Thiadiazole Derivatives

This protocol outlines a general method for the acylation of the 5-amino group of the thiadiazole core.

  • Reactant Mixture: The starting 5-amino-3-(phenyl)-1,2,4-thiadiazole analog is dissolved in a suitable solvent, such as pyridine.

  • Acylation: The corresponding acylating agent (e.g., acetic anhydride for acetylation) is added to the solution.

  • Reaction Condition: The reaction mixture is typically heated under reflux for several hours to ensure complete reaction.

  • Isolation and Purification: After cooling, the product often crystallizes out of the solution. The crystals are collected by filtration and can be further purified by recrystallization from an appropriate solvent like methanol to yield the final N-acyl substituted product.[8]

Visualizations

Signaling Pathway and Synthesis Workflow

G cluster_0 Adenosine A3 Receptor Signaling A3R Adenosine A3 Receptor Gi Gi Protein A3R->Gi Activates Thiadiazole This compound Analog (Antagonist) Thiadiazole->A3R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Adenosine A₃ receptor signaling pathway and antagonist action.

G cluster_1 General Synthesis of N-Acyl Analogs start 5-Amino-3-aryl- 1,2,4-thiadiazole reagents Pyridine + Acylating Agent (e.g., Acetic Anhydride) start->reagents reflux Heat / Reflux reagents->reflux product N-Acyl-5-amino-3-aryl- 1,2,4-thiadiazole reflux->product purify Crystallization & Purification product->purify

Caption: Experimental workflow for the synthesis of N-acyl analogs.

G cluster_2 SAR Summary for A3 Receptor Antagonists Core This compound Core Amino Modification at 5-Amino Group Core->Amino Phenyl Modification at 3-Phenyl Ring Core->Phenyl Acetylation Acetylation (-COCH3) Amino->Acetylation Methoxy 4-Methoxy Group (-OCH3) Phenyl->Methoxy Activity Increased Binding Affinity Acetylation->Activity Methoxy->Activity

Caption: Logical relationships in SAR for A₃ receptor antagonists.

References

comparative analysis of synthetic routes to 3-Phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1,2,4-thiadiazol-5-amine scaffold is a key pharmacophore in medicinal chemistry, exhibiting a range of biological activities. The efficient synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a side-by-side examination of their methodologies and performance.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for two distinct and effective methods for the synthesis of this compound, allowing for a rapid comparison of their efficiency and reaction conditions.

Parameter Route 1: Oxidative Cyclization of N-Benzoylthiourea Route 2: From Benzamidine and Trichloromethanesulfenyl Chloride
Starting Materials N-BenzoylthioureaBenzamidine hydrochloride, Trichloromethanesulfenyl chloride
Key Reagents/Catalyst Oxidizing agent (e.g., hydrogen peroxide, bromine)Base (e.g., triethylamine)
Solvent Ethanol, WaterDichloromethane, Chloroform
Reaction Temperature Room temperature to reflux0 °C to room temperature
Reaction Time 2 - 6 hours1 - 3 hours
Typical Yield 75 - 85%80 - 90%
Purification Method RecrystallizationColumn chromatography

Experimental Protocols

This section provides detailed experimental protocols for the two synthetic routes, enabling researchers to reproduce these methods.

Route 1: Oxidative Cyclization of N-Benzoylthiourea

This method involves the intramolecular oxidative cyclization of N-benzoylthiourea to form the 1,2,4-thiadiazole ring.

Experimental Protocol:

  • Preparation of N-Benzoylthiourea:

    • To a stirred solution of benzoyl isothiocyanate (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran, slowly add an aqueous solution of ammonia (1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with water and dry to afford N-benzoylthiourea.

  • Oxidative Cyclization:

    • Suspend N-benzoylthiourea (1.0 eq) in ethanol.

    • To this suspension, add an oxidizing agent, such as 30% hydrogen peroxide (2.0-3.0 eq) or a solution of bromine in acetic acid, dropwise at room temperature.

    • Stir the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: From Benzamidine and Trichloromethanesulfenyl Chloride

This route provides an alternative approach to the 1,2,4-thiadiazole ring system through the reaction of an amidine with a sulfur-containing electrophile.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve benzamidine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane or chloroform under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Trichloromethanesulfenyl Chloride:

    • Slowly add a solution of trichloromethanesulfenyl chloride (1.0 eq) in the same solvent to the stirred reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthetic_Route_1 cluster_0 Route 1: Oxidative Cyclization Benzoyl_Isothiocyanate Benzoyl Isothiocyanate N_Benzoylthiourea N-Benzoylthiourea Benzoyl_Isothiocyanate->N_Benzoylthiourea 1. Ammonia Ammonia Ammonia->N_Benzoylthiourea Product_1 This compound N_Benzoylthiourea->Product_1 2. Oxidative Cyclization Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Product_1

Caption: Synthetic pathway for Route 1: Oxidative Cyclization of N-Benzoylthiourea.

Synthetic_Route_2 cluster_1 Route 2: From Benzamidine Benzamidine_HCl Benzamidine Hydrochloride Intermediate Reaction Intermediate Benzamidine_HCl->Intermediate Trichloromethanesulfenyl_Chloride Trichloromethanesulfenyl Chloride Trichloromethanesulfenyl_Chloride->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Product_2 This compound Intermediate->Product_2 Cyclization

Caption: Synthetic pathway for Route 2: From Benzamidine and Trichloromethanesulfenyl Chloride.

Experimental_Workflow Start Starting Materials Reaction Reaction Setup & Execution Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup & Isolation Monitoring->Workup Upon Completion Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Phenyl-Thiadiazole-Amine Derivatives: A Comparative Analysis of In Vivo and In Vitro Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities. This guide provides a comparative overview of the in vivo and in vitro biological activities of a class of compounds centered around the phenyl-thiadiazole-amine core. Due to the limited availability of comprehensive comparative studies on the specific isomer 3-Phenyl-1,2,4-thiadiazol-5-amine, this document synthesizes findings from various studies on its isomer, 5-phenyl-1,3,4-thiadiazol-2-amine, and its derivatives to offer a broader perspective on this compound class.

Summary of Biological Activities

Derivatives of phenyl-thiadiazole-amine have been extensively evaluated for a range of biological effects. In vitro studies have consistently highlighted their potential as anticancer and antimicrobial agents. The anticancer activity is often attributed to the inhibition of various kinases and induction of apoptosis. The antimicrobial effects are observed against a spectrum of bacteria and fungi. In vivo studies, although less numerous, have corroborated some of the in vitro findings, particularly demonstrating anticonvulsant and anticancer efficacy in animal models. Pharmacokinetic studies on related thiadiazole derivatives provide initial insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies, showcasing the in vitro cytotoxicity and antimicrobial activity, as well as in vivo anticonvulsant and pharmacokinetic parameters of representative phenyl-thiadiazole-amine derivatives.

Table 1: In Vitro Anticancer Activity of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives

CompoundCell LineAssayIC50 (µM)Reference
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineMDA-MB-231 (Breast Cancer)MTTNot specified, but higher inhibitory activity than cisplatin[1]
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amineMDA-MB-231 (Breast Cancer)MTTNot specified, but higher inhibitory activity than cisplatin[1]
5-phenyl-N-(4-tolyl)-1,3,4-thiadiazol-2-amineMDA-MB-231 (Breast Cancer)MTTNot specified, but higher inhibitory activity than cisplatin[1]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Cancer)Not specified2.44[2]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)Not specified23.29[2]

Table 2: In Vitro Antimicrobial Activity of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives

Compound/DerivativeMicroorganismAssayZone of Inhibition (mm) or MIC (µg/mL)Reference
5-phenyl-1,3,4-thiadiazol-2-amine derivativesS. aureus, B. cereus, E. coli, P. aeruginosaPaper Disc DiffusionSignificant to moderate activity[3]
5-phenyl-1,3,4-thiadiazol-2-amine derivativesA. niger, A. fumigatusPaper Disc DiffusionHigher to weak activity[3]
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-aminesS. aureus, B. subtilis, E. coli, P. aeruginosaNot specifiedSignificant antibacterial activity for compounds 4a, 4b, 4c[4]
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-aminesA. niger, C. albicansNot specifiedSignificant antifungal activity for compounds 4f, 4g[4]

Table 3: In Vivo Anticonvulsant Activity of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives in Rats

CompoundDose (mg/kg)Protection (%)NeurotoxicityReference
5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine3019.64No[5]
5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine30064.28No[5]
5-(4-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine30064.28Not specified[5]

Table 4: In Vivo Pharmacokinetic Parameters of 1,2,4-Thiadiazole Derivatives

ParameterCompound 5624 (Factor XIIIa Inhibitor)Compound 24 (PPARα/δ Dual Agonist)
Animal Model Male White New Zealand RabbitsMale Sprague-Dawley Rats
Dose & Route 25 mg/kg, Slow Intravenous Infusion10 mg/kg, Oral
Cmax Not applicable (IV infusion)1.8 µM
Tmax Not applicable (IV infusion)1.3 h
AUC Data not available11.2 µM·h
t1/2 (Half-life) Determined3.0 h
Clearance (CL) Determined54 L/kg/h
Bioavailability Not applicable (IV)48%
Data for this table was sourced from a comparative pharmacokinetic profile of novel 1,2,4-thiadiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays mentioned in this guide.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate a representative experimental workflow and a potential signaling pathway associated with the anticancer activity of phenyl-thiadiazole-amine derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (Phenyl-thiadiazole-amine derivatives) antimicrobial Antimicrobial Screening (Broth Microdilution) synthesis->antimicrobial cytotoxicity Cytotoxicity Assay (MTT on Cancer Cell Lines) synthesis->cytotoxicity animal_model Animal Model (e.g., Rats, Mice) synthesis->animal_model Lead Compound Selection mic Determine MIC antimicrobial->mic ic50 Determine IC50 cytotoxicity->ic50 anticancer_study Anticancer Efficacy Study animal_model->anticancer_study anticonvulsant_study Anticonvulsant Activity Study animal_model->anticonvulsant_study pk_study Pharmacokinetic Study animal_model->pk_study tumor_growth Measure Tumor Growth anticancer_study->tumor_growth seizure_protection Assess Seizure Protection anticonvulsant_study->seizure_protection pk_parameters Determine PK Parameters (Cmax, t1/2, etc.) pk_study->pk_parameters

Caption: General experimental workflow for evaluating phenyl-thiadiazole-amine derivatives.

signaling_pathway compound Phenyl-thiadiazole-amine Derivative kinase Kinase Target (e.g., Abl, FAK) compound->kinase Inhibition downstream Downstream Signaling kinase->downstream proliferation Cell Proliferation downstream->proliferation apoptosis Apoptosis downstream->apoptosis

Caption: Postulated anticancer signaling pathway for phenyl-thiadiazole-amine derivatives.

Conclusion

The available evidence suggests that phenyl-thiadiazole-amine derivatives are a promising class of compounds with multifaceted biological activities. While in vitro studies have established their potent anticancer and antimicrobial properties, more extensive in vivo research is required to fully elucidate their therapeutic potential, including comprehensive pharmacokinetic and toxicology studies. The structure-activity relationship (SAR) studies indicate that the biological activity can be significantly modulated by substitutions on the phenyl ring and the amine group, offering a pathway for the rational design of more potent and selective drug candidates. This guide serves as a foundational resource for researchers interested in the further development of this important heterocyclic scaffold.

References

Benchmarking 3-Phenyl-1,2,4-thiadiazol-5-amine: A Comparative Guide to its Putative Biological Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological performance of 3-Phenyl-1,2,4-thiadiazol-5-amine in key therapeutic areas. Due to a notable scarcity of direct experimental data for this specific molecule in publicly accessible literature, this comparison leverages data from its structural isomers, primarily derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole. This approach offers a foundational benchmark, highlighting the established activities of the broader phenyl-amino-thiadiazole scaffold.

The thiadiazole nucleus is a cornerstone in medicinal chemistry, with different isomers demonstrating a wide array of pharmacological activities.[1] The 1,3,4-thiadiazole isomer, in particular, is a component of several marketed drugs.[1] While both 1,2,4- and 1,3,4-thiadiazole derivatives are recognized for their therapeutic potential, the latter has been more extensively studied.[2][3] This guide will focus on three key areas of investigation for novel chemical entities: anticancer, antimicrobial, and anti-inflammatory activities.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the reported in vitro activities of various phenyl-amino-thiadiazole derivatives. It is crucial to note that these compounds are structural isomers or analogs of this compound, and their performance is presented here as a proxy for its potential activity.

Table 1: Comparative Anticancer Activity of Phenyl-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)MTT2.44[4]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)MTT23.29[4]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (14a)MCF-7 (Breast)Not Specified8.35[5]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (14b)HepG2 (Liver)Not Specified2.32[5]
Honokiol-1,3,4-thiadiazole derivative (8a)A549 (Lung)Not Specified1.62[5]
Honokiol-1,3,4-thiadiazole derivative (8a)MDA-MB-231 (Breast)Not Specified2.53[5]

Table 2: Comparative Antimicrobial Activity of Phenyl-Thiadiazole Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference
5-Styryl-2-amino-1,3,4-thiadiazole derivative [C6]Escherichia coliNot Specified- (Zone of Inhibition: 18 mm)[6]
5-Styryl-2-amino-1,3,4-thiadiazole derivative [C6]Staphylococcus aureusNot Specified- (Zone of Inhibition: 15 mm)[6]
Imidazo[2,1-b][7][8][9]thiadiazole derivative (26a)Mycobacterium smegmatisNot Specified0.24 - 0.49[2]
1,3,4-thiadiazole-fluoroquinolone hybridMycobacterium tuberculosis H37RvNot SpecifiedNot Specified[2]

Table 3: Comparative Anti-inflammatory Activity of Phenyl-Thiadiazole Derivatives

Compound/DerivativeTarget/AssayCell LineIC50 (µM)Reference
Pyrazole-bearing methylamine derivative (5u)COX-2 InhibitionIn Vitro Enzyme Assay1.79[10]
Pyrazole-bearing methylamine derivative (5s)COX-2 InhibitionIn Vitro Enzyme Assay2.51[10]
Polypeptide from chicken feather meal (SNPSVAGVR)Nitric Oxide (NO) ProductionRAW 264.7 Macrophages55.2 (mM)[11]
ToriliniNOS and COX-2 ExpressionBV2 Microglial Cells- (Significant reduction)[12]

Experimental Protocols

Detailed methodologies for the key assays cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Anticancer Activity Assays

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.[13]

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and serially diluted in culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 72 hours).[13]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to dissolve the formazan crystals.[13]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[13]

2. Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay quantifies apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.[13]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][14]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[15]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.[9]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[9]

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[15]

Anti-inflammatory Activity Assays

1. COX-2 Inhibition Assay

This assay assesses the direct enzymatic inhibition of cyclooxygenase-2 (COX-2).

  • Enzyme and Substrate Preparation: Recombinant COX-2 enzyme and its substrate, arachidonic acid, are prepared.[16]

  • Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound.[16]

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.[16]

  • Quantification: The production of prostaglandins (e.g., PGE2) is quantified using methods like ELISA or LC-MS.[16]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[16]

2. Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, often using the Griess reagent.[16]

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent (e.g., LPS) in the presence of various concentrations of the test compound.[11]

  • Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[16]

  • Data Analysis: The absorbance is measured spectrophotometrically, and the percentage of inhibition is determined by comparing the nitrite levels in treated cells to those in stimulated, untreated cells.[16]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of this compound.

experimental_workflow cluster_assays In Vitro Assay Benchmarking cluster_data Data Analysis compound This compound (and analogs) anticancer Anticancer Assays (MTT, Apoptosis) compound->anticancer antimicrobial Antimicrobial Assays (MIC) compound->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX-2, NO Production) compound->anti_inflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic inhibition % Inhibition Calculation anti_inflammatory->inhibition Performance Comparison Performance Comparison ic50->Performance Comparison mic->Performance Comparison inhibition->Performance Comparison signaling_pathway cluster_inflammation Inflammatory Signaling Cascade LPS LPS (Inflammatory Stimulus) NFkB NF-κB Pathway LPS->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Inhibitor Potential Inhibition by This compound Inhibitor->NFkB Suppression of Expression Inhibitor->iNOS Direct Inhibition? Inhibitor->COX2 Direct Inhibition?

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Phenyl-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 3-Phenyl-1,2,4-thiadiazol-5-amine (CAS: 17467-15-1), a compound also known as 5-Amino-3-phenyl-1,2,4-thiadiazole.[1] Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.

Hazard Profile and Safety Precautions

Therefore, it is imperative to handle this compound with a high degree of caution. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Summary of Potential Hazards (Based on Related Compounds):

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]
Respiratory Irritation May cause respiratory irritation.[4]
Hazardous to the Aquatic Environment Potentially very toxic to aquatic life with long-lasting effects.

Experimental Protocol for Proper Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound and associated waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all unused or expired this compound, as well as any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves), in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, be securely sealed, and clearly marked with "Hazardous Waste" and the full chemical name.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, designated hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. The container must be leak-proof, sealed, and clearly labeled.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

2. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material and any contaminated cleaning materials into the designated solid hazardous waste container.

  • Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation & Identification cluster_collection Segregation & Collection cluster_disposal Final Disposal start Generation of this compound Waste is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a contaminated sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_sharp->start No (Re-evaluate) sharps_waste Collect in Designated Sharps Container is_sharp->sharps_waste Yes ehs_contact Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor solid_waste->ehs_contact liquid_waste->ehs_contact sharps_waste->ehs_contact final_disposal Dispose of as Hazardous Waste via Approved Channels ehs_contact->final_disposal prohibited Prohibited: Do Not Dispose in Regular Trash or Down the Drain

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1,2,4-thiadiazol-5-amine
Reactant of Route 2
3-Phenyl-1,2,4-thiadiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.